(S)-Bleximenib oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H52FN7O7 |
|---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-[[5-[2-[(3S)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid |
InChI |
InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m0./s1 |
InChI Key |
OYKHOVACUSUKFI-YCBFMBTMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Bleximenib Oxalate: A Deep Dive into its Mechanism of Action in KMT2A-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Bleximenib oxalate (B1200264) (also known as Bleximenib or JNJ-75276617) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Menin and the histone-lysine N-methyltransferase 2A (KMT2A, formerly known as MLL). In acute leukemias characterized by KMT2A gene rearrangements, this interaction is a critical driver of leukemogenesis. Bleximenib disrupts this oncogenic signaling pathway, leading to the downregulation of key target genes, cell differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of (S)-Bleximenib oxalate, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Introduction: The Role of KMT2A Rearrangements in Leukemia
KMT2A gene rearrangements, which occur in approximately 5-10% of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), are associated with an aggressive disease course and poor prognosis.[1] These rearrangements lead to the formation of fusion proteins where the N-terminal portion of KMT2A is fused to one of over 80 different partner proteins. A crucial event in the pathology of these leukemias is the interaction of the KMT2A fusion protein with the scaffolding protein Menin. This interaction is essential for the recruitment of the KMT2A complex to chromatin, leading to the aberrant expression of downstream target genes, most notably the HOXA gene cluster and MEIS1.[2][3] This dysregulated gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts. Therefore, the Menin-KMT2A interaction has emerged as a prime therapeutic target for this specific subset of leukemias.[2][3]
Molecular Mechanism of Action of this compound
This compound is designed to specifically inhibit the protein-protein interaction between Menin and the N-terminal fragment of KMT2A retained in the fusion proteins.[2][4] By binding to Menin, Bleximenib prevents its association with the KMT2A fusion protein, thereby disrupting the oncogenic complex.[2] This disruption leads to the eviction of the complex from the promoters of target genes.
The direct consequence of this action is the significant downregulation of the expression of key leukemogenic genes, including HOXA9 and MEIS1.[2][5] These genes are critical for maintaining the undifferentiated and proliferative state of leukemic stem cells. The suppression of this aberrant transcriptional program by Bleximenib triggers a cascade of cellular events:
-
Inhibition of Cell Proliferation: Leukemic cells lose their capacity for uncontrolled growth.
-
Induction of Apoptosis: The disruption of the survival signals maintained by the Menin-KMT2A complex leads to programmed cell death.
-
Promotion of Myeloid Differentiation: The leukemic blasts are pushed towards maturation, losing their stem-like properties.[5][6]
Signaling Pathway of Menin-KMT2A Driven Leukemogenesis and Bleximenib Intervention
References
- 1. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]
- 2. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 5. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bleximenib Phase Ib Findings | EHA 2024 [delveinsight.com]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Menin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a 67 kDa nuclear scaffold protein encoded by the MEN1 gene, has emerged as a critical therapeutic target in oncology, particularly for genetically defined subsets of acute leukemia.[1][2] While initially identified as a tumor suppressor in multiple endocrine neoplasia type 1, menin plays a paradoxical oncogenic role in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] This oncogenic function is critically dependent on its direct protein-protein interaction (PPI) with the N-terminus of the histone methyltransferase KMT2A (also known as Mixed Lineage Leukemia, MLL1).[3]
In leukemias characterized by KMT2A gene rearrangements (KMT2A-r or MLL-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, the menin-KMT2A interaction is essential for tethering the KMT2A complex to chromatin.[3][4] This leads to the aberrant expression of key leukemogenic genes, including the HOXA gene cluster and MEIS1, which drive uncontrolled proliferation and block hematopoietic differentiation.[2][5][6] The discovery that disrupting this single PPI could reverse the oncogenic program has catalyzed an intense drug discovery effort, leading to a new class of targeted agents: the menin inhibitors.[2][7] This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and evaluation of these novel therapeutic agents.
Discovery of Menin Inhibitors: A Strategic Approach
The identification of the first small-molecule inhibitors of the menin-KMT2A interaction was a landmark achievement, validating a PPI historically considered "undruggable." The primary strategy involved high-throughput screening (HTS) to identify chemical scaffolds that could occupy the KMT2A binding pocket on the menin protein.
High-Throughput Screening (HTS) Cascade
The initial discovery efforts utilized biochemical assays to screen large compound libraries.[1] A typical screening cascade involves a primary assay to identify hits, followed by a series of secondary and cellular assays to confirm the mechanism of action and biological activity.
-
Primary Screening: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) assays are the workhorses of primary screening. These assays are designed to detect the disruption of the menin-KMT2A interaction in a high-throughput format. Early HTS campaigns screened tens of thousands of small molecules to identify initial hits.[1]
-
Hit Confirmation & Validation: Initial hits are confirmed through dose-response studies in the primary assay. Orthogonal biochemical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are often used to confirm direct binding to menin and determine binding affinity (K_d) and kinetics.
-
Structure-Activity Relationship (SAR) Studies: Following hit validation, medicinal chemistry efforts focus on optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. This involves the systematic synthesis of analogs to establish a clear structure-activity relationship.
-
Cellular Assays: Potent compounds are then evaluated in leukemia cell lines harboring KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3).[1][8] Key cellular readouts include inhibition of cell proliferation (GI50), induction of apoptosis, and induction of myeloid differentiation (e.g., expression of CD11b).[9][10]
-
Target Engagement & Downstream Effects: To confirm the on-target mechanism in a cellular context, assays are performed to demonstrate downregulation of KMT2A target genes like HOXA9 and MEIS1 via quantitative RT-PCR or RNA sequencing.[9][11] Chromatin Immunoprecipitation (ChIP) can further show the displacement of the menin-KMT2A complex from target gene promoters.
Figure 1: A generalized workflow for the discovery and validation of novel menin inhibitors.
Mechanism of Action: Disrupting the Oncogenic Complex
Menin inhibitors are competitive antagonists that bind to a deep hydrophobic pocket on the surface of menin, the same pocket normally occupied by a high-affinity peptide motif from KMT2A.[7] By occupying this site, the inhibitors physically prevent the menin-KMT2A interaction.
This disruption has profound downstream consequences. The loss of menin binding prevents the recruitment of the KMT2A fusion protein complex to target gene loci, such as HOXA9 and MEIS1.[2][5] This leads to the eviction of the complex from chromatin, a reduction in histone H3 lysine (B10760008) 4 (H3K4) trimethylation, and subsequent transcriptional repression of these critical oncogenes.[6] The shutdown of this leukemogenic gene expression program removes the block on hematopoietic differentiation, allowing the leukemic blasts to mature into normal myeloid cells, ultimately leading to apoptosis and reduced tumor burden.[3][4]
Figure 2: Menin inhibitors competitively block the Menin-KMT2A interaction, reversing leukemogenesis.
Synthesis of Novel Menin Inhibitors
The development of clinically viable menin inhibitors has been driven by the optimization of several core chemical scaffolds. The two most prominent classes that have led to clinical candidates are thienopyrimidines and pyrimidines.
Thienopyrimidine Scaffold (e.g., Ziftomenib)
The first-generation menin inhibitors were based on a thienopyrimidine core.[12] The synthesis of this scaffold generally involves building the pyrimidine (B1678525) ring onto a pre-functionalized thiophene. A common strategy starts with a 2-aminothiophene derivative, which can be cyclized with reagents like formamide (B127407) to generate the thienopyrimidin-4-one core.[12][13] Further chemical modifications at various positions of the thienopyrimidine ring, guided by structure-based design, were performed to enhance potency and improve drug-like properties, ultimately leading to compounds like Ziftomenib (B3325460) (KO-539).[3][14]
Pyrimidine Scaffold (e.g., Revumenib)
Later-generation inhibitors, such as Revumenib (SNDX-5613), are based on a substituted pyrimidine core.[15] The synthesis of these more complex molecules is a multi-step process. Patent literature (e.g., US10683302) reveals that the synthesis often involves the coupling of distinct, pre-synthesized heterocyclic fragments.[15] For instance, a key step could be a nucleophilic aromatic substitution reaction where a functionalized pyrimidine is coupled with a complex amine-containing fragment, such as a diazaspiro[3.5]nonane derivative. The extensive functionalization of these fragments is crucial for achieving the high potency and selectivity seen with compounds like Revumenib.[15]
Quantitative Data Summary
The potency of menin inhibitors is typically characterized by their binding affinity (K_i or K_d) and their cellular activity (IC50 or GI50).[16][17] Below is a summary of publicly available data for key menin inhibitors.
Table 1: Biochemical and Cellular Potency of Selected Menin Inhibitors
| Compound | Target | Assay Type | Potency | Cell Line | Cellular Activity (IC50/GI50) | Reference(s) |
| Revumenib (SNDX-5613) | Menin-KMT2A | Binding Affinity (K_i) | 0.149 nM | MV4;11 (KMT2A-r) | 10-20 nM | [2][8] |
| MOLM-13 (KMT2A-r) | 10-20 nM | [8] | ||||
| RS4;11 (KMT2A-r) | 10-20 nM | [8] | ||||
| KOPN-8 (KMT2A-r) | 10-20 nM | [8] | ||||
| Ziftomenib (KO-539) | Menin-KMT2A | Cell Viability (IC50) | - | MOLM-13 (KMT2A-r) | < 25 nM | [1] |
| MV4;11 (KMT2A-r) | < 25 nM | [1] | ||||
| OCI-AML3 (NPM1m) | < 25 nM | [1] | ||||
| VTP50469 | Menin-KMT2A | Cell Viability (GI50) | - | MLL-r cell lines | 13-37 nM | [1] |
| MI-1481 | Menin-MLL1 | Biochemical (IC50) | 3.6 nM | - | - | [7] |
Table 2: Summary of Clinical Trial Efficacy for Menin Inhibitors (Monotherapy)
| Drug | Trial | Patient Population | Overall Response Rate (ORR) | CR + CRh Rate* | Reference(s) |
| Revumenib | AUGMENT-101 (Ph2) | R/R KMT2A-r Acute Leukemia | 63% | 23% | [5][18] |
| Ziftomenib | KOMET-001 (Ph1) | R/R NPM1m AML | 42% | 33.3% | [19] |
| Bleximenib | NCT04811560 | R/R KMT2A-r / NPM1m Leukemia | 55% | 40% | [4] |
*CR + CRh: Complete Remission + Complete Remission with partial hematologic recovery. Data represents heavily pre-treated patient populations.
Experimental Protocols
Detailed and robust experimental protocols are essential for the discovery and characterization of menin inhibitors. Below are methodologies for key assays.
Protocol 1: Menin-KMT2A Fluorescence Polarization (FP) Competition Assay
Objective: To measure the ability of a test compound to inhibit the interaction between menin and a fluorescently labeled KMT2A-derived peptide.
Materials:
-
Purified recombinant human menin protein.
-
Fluorescein-labeled KMT2A peptide (e.g., FAM-MM2).
-
Assay Buffer: Phosphate-buffered saline (PBS), 0.02% Bovine Gamma Globulin (BGG), 4% DMSO.
-
Test compounds dissolved in 100% DMSO.
-
Black, low-volume 384-well assay plates.
-
Microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare Reagents: Dilute menin protein and FAM-labeled KMT2A peptide to desired working concentrations in Assay Buffer. A typical final concentration is 2-5 nM for the peptide and a concentration of menin that yields ~70-80% of the maximum polarization signal.
-
Compound Plating: Serially dilute test compounds in DMSO, then dilute into Assay Buffer. Add the compound solutions to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess unlabeled KMT2A peptide).
-
Protein & Probe Addition: Add the menin protein solution to all wells containing the test compound and incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the FAM-labeled KMT2A peptide solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization (mP) on a compatible plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Convert mP values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Principle of the FP assay for screening menin-KMT2A inhibitors.
Protocol 2: MLL-Rearranged Cell Proliferation Assay (MTT/MTS)
Objective: To determine the anti-proliferative effect of a menin inhibitor on leukemia cells.
Materials:
-
KMT2A-rearranged (e.g., MOLM-13) and wild-type (e.g., HL-60) leukemia cell lines.
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test compounds dissolved in DMSO.
-
96-well flat-bottom cell culture plates.
-
MTT or MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution).
-
Microplate spectrophotometer.
Methodology:
-
Cell Plating: Seed cells in 90 µL of complete culture medium into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTS/MTT Reagent: Add 20 µL of MTS reagent to each well.
-
Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. The viable cells will convert the MTS reagent into a colored formazan (B1609692) product.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot percent viability against compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The development of menin inhibitors represents a triumph for targeted therapy and a paradigm shift in the treatment of KMT2A-rearranged and NPM1-mutated acute leukemias. These agents, discovered through rational, structure-guided design and robust screening protocols, have demonstrated profound clinical activity in patient populations with historically poor outcomes. The recent FDA approval of Revumenib for R/R KMT2A-r acute leukemia marks a major milestone.[18]
Future research will focus on several key areas:
-
Combination Therapies: Investigating menin inhibitors in combination with other targeted agents (e.g., BCL-2 inhibitors like venetoclax (B612062), FLT3 inhibitors) or standard chemotherapy to deepen responses and overcome resistance.[5][19]
-
Mechanisms of Resistance: Understanding and overcoming acquired resistance, which often involves mutations in the MEN1 gene that prevent inhibitor binding.[5]
-
Expansion to Other Malignancies: Exploring the efficacy of menin inhibitors in other cancers where the menin-KMT2A axis may play a role, such as prostate cancer and other solid tumors.
The journey from target identification to clinical approval of menin inhibitors serves as a powerful blueprint for the development of future PPI inhibitors and offers significant hope to patients with difficult-to-treat hematologic malignancies.
References
- 1. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 10. Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors [ouci.dntb.gov.ua]
- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Regulation by the Menin-KMT2A Complex: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanisms, Experimental Analysis, and Therapeutic Targeting of the Menin-KMT2A Complex.
Introduction
The intricate dance of gene expression is fundamental to cellular function and identity. Epigenetic modifications, acting as a layer of control above the genetic sequence, play a pivotal role in this process. Among the key players in the epigenetic landscape is the menin-KMT2A (Mixed Lineage Leukemia 1) complex, a critical regulator of gene transcription with profound implications in both normal development and disease, particularly in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the menin-KMT2A complex, its mechanism of action, its role in leukemogenesis, and the therapeutic strategies being developed to target this interaction. We delve into the quantitative aspects of its function, detail key experimental protocols for its study, and provide visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: The Menin-KMT2A Interaction
Menin, a 68-kDa nuclear protein encoded by the MEN1 gene, acts as a crucial scaffold protein.[1][2][3][4] It does not possess intrinsic enzymatic activity but rather facilitates the assembly and localization of protein complexes on chromatin.[2][4][5] One of its most critical binding partners is the histone methyltransferase KMT2A (also known as MLL1).[6][7] The KMT2A protein is a large enzyme responsible for catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[2][8]
The interaction between menin and KMT2A is essential for tethering the KMT2A complex to specific gene loci, thereby enabling the localized deposition of H3K4me3 marks and subsequent gene activation.[4][6] This interaction is mediated by a highly conserved region in the N-terminus of KMT2A.[6]
Pathogenic Role in Leukemia
The physiological function of the menin-KMT2A complex is hijacked in certain subtypes of acute leukemia. Chromosomal translocations involving the KMT2A gene on chromosome 11q23 are a hallmark of a particularly aggressive form of leukemia, occurring in approximately 5-10% of acute leukemia cases.[9][10] These translocations generate fusion proteins where the N-terminal portion of KMT2A, which retains the menin-binding domain, is fused to one of over 80 different partner proteins.[6][9]
These KMT2A fusion proteins retain their ability to interact with menin.[6] This interaction is critical for anchoring the oncogenic fusion complex to chromatin, leading to the aberrant and sustained expression of downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes.[2][6][7][11][12] Overexpression of HOXA9 and MEIS1 is a key driver of leukemogenesis, promoting uncontrolled proliferation and blocking the differentiation of hematopoietic progenitor cells.[4][6][13]
Furthermore, the menin-KMT2A complex is also implicated in AML with mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, the most common genetic alteration in AML.[6][11][14] In these cases, the wild-type KMT2A complex is recruited by the mutated NPM1 protein, leading to a similar upregulation of HOXA9 and MEIS1 and driving the leukemic phenotype.[6][13]
Therapeutic Targeting: Menin Inhibitors
The critical dependence of these leukemias on the menin-KMT2A interaction has made it an attractive therapeutic target.[6][11][12] A new class of small-molecule drugs, known as menin inhibitors, has been developed to specifically disrupt this protein-protein interaction.[6][15] By binding to a pocket on menin that is essential for its interaction with KMT2A, these inhibitors prevent the recruitment of the KMT2A complex to chromatin.[6][15]
This disruption leads to the downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemic cells.[6][15] Several menin inhibitors, including revumenib and ziftomenib, are currently in clinical trials and have shown promising efficacy and manageable safety profiles in patients with relapsed or refractory KMT2A-rearranged or NPM1-mutated acute leukemia.[7][11][15][16]
Quantitative Data
The following table summarizes key quantitative data related to the menin-KMT2A complex and its inhibitors.
| Parameter | Value | Cell Line/System | Reference |
| Menin Inhibitors in Clinical Trials | |||
| Revumenib (SNDX-5613) | Phase I/II | Patients with R/R KMT2Ar or NPM1m AML/ALL | [7][12] |
| Ziftomenib (KO-539) | Phase I/II | Patients with R/R KMT2Ar or NPM1m AML | [7][11][16] |
| BMF-219 | Phase I | Patients with acute leukemias | [16] |
| DS-1594 | Phase I | Patients with acute leukemias | [16] |
| JNJ-75276617 | Clinical Evaluation | Acute leukemias | [6] |
| DSP-5336 | Clinical Evaluation | Acute leukemias | [6] |
| Preclinical Menin Inhibitor Activity | |||
| MI-3454 | Nanomolar-range activity | Human leukemia cell lines and primary patient samples | [8] |
| VTP50469 | Nanomolar-range activity | KMT2A-rearranged leukemia models | [8] |
| Genetic Aberration Frequencies | |||
| KMT2A rearrangements | ~5-10% of AML cases | AML Patients | [6] |
| KMT2A rearrangements | ~10% of human acute leukemias | Leukemia Patients | [9][10] |
| NPM1 mutations | ~30% of AML cases | AML Patients | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the menin-KMT2A complex.
Co-Immunoprecipitation (Co-IP) to Demonstrate Menin-KMT2A Interaction
Objective: To verify the physical interaction between menin and KMT2A (or KMT2A fusion proteins) within a cellular context.
Methodology:
-
Cell Lysis: Harvest cells (e.g., KMT2A-rearranged leukemia cell line) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either menin or KMT2A overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both menin and KMT2A to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where the menin-KMT2A complex binds.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin or KMT2A.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for menin or KMT2A binding.
Histone Methyltransferase (HMT) Assay
Objective: To measure the enzymatic activity of the KMT2A complex.
Methodology:
-
Enzyme and Substrate Preparation: Purify the KMT2A complex (often co-expressed with core components like WDR5, RbBP5, and ASH2L for full activity) and prepare histone H3 or nucleosome substrates.
-
Reaction Setup: Set up a reaction mixture containing the purified KMT2A complex, histone substrate, and the methyl donor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Reaction Termination: Stop the reaction, for example, by spotting the mixture onto a filter paper and washing with sodium carbonate buffer to remove unincorporated ³H-SAM.
-
Quantification: Measure the incorporation of the ³H-methyl group into the histone substrate using a scintillation counter.
Visualizations
Signaling Pathway
Caption: The Menin-KMT2A signaling pathway in leukemia.
Experimental Workflow: Co-Immunoprecipitation
Caption: A streamlined workflow for Co-Immunoprecipitation.
Logical Relationship: Therapeutic Intervention
Caption: The logical flow of therapeutic intervention with menin inhibitors.
Conclusion and Future Directions
The menin-KMT2A complex represents a paradigm of how epigenetic dysregulation can drive cancer. The elucidation of its role in leukemia has paved the way for a new class of targeted therapies that are showing significant promise in the clinic. Future research will likely focus on understanding and overcoming mechanisms of resistance to menin inhibitors, exploring rational combination therapies to enhance their efficacy, and expanding their application to other cancers where this epigenetic axis may be operative. The continued investigation of the menin-KMT2A complex will undoubtedly provide deeper insights into the fundamental principles of epigenetic control and offer new avenues for therapeutic intervention.
References
- 1. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. annualreviews.org [annualreviews.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 8. Targeting the Menin–KMT2A interaction in leukemia: Lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menin inhibitors as targeted therapy in KMT2A-Rearranged acute leukemia: A comprehensive review of current advances and therapeutic implications. - Together4Cancer Compass [together4cancer.org]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Menin inhibitors in KMT2A-rearranged and NPM1-mutated acute leukemia: A scoping review of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bleximenib Oxalate in Pediatric Acute Leukemia: A Technical Guide for Researchers
An In-depth Examination of the Menin-KMT2A Inhibitor for Drug Development Professionals and Scientists
(S)-Bleximenib oxalate (B1200264), an orally bioavailable small molecule inhibitor, is at the forefront of targeted therapies for genetically defined acute leukemias. This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and clinical development landscape, with a specific focus on its potential in pediatric acute leukemia.
Core Mechanism of Action: Disrupting the Menin-KMT2A Oncogenic Complex
(S)-Bleximenib oxalate targets the critical protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2] In certain subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is essential for driving the leukemogenic state.[2][3]
The menin-KMT2A complex plays a crucial role in the transcriptional regulation of key oncogenes, most notably HOX and MEIS1.[1][4] These genes are critical for maintaining a stem-cell-like state and blocking cellular differentiation. By binding to menin, bleximenib disrupts the formation of this complex, leading to the downregulation of HOX and MEIS1 expression.[1][5] This, in turn, induces differentiation of leukemic blasts and inhibits their proliferation.[4]
A key aspect of bleximenib's mechanism is its potential to reactivate the antigen presentation machinery. Preclinical studies have shown that menin-KMT2A inhibition can lead to the upregulation of MHC class I and class II expression on leukemic cells, potentially rendering them more susceptible to T-cell-mediated cytotoxicity.[4]
Preclinical Efficacy: In Vitro and In Vivo Evidence
Bleximenib has demonstrated potent anti-leukemic activity in a range of preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements or NPM1 mutations.
In Vitro Activity
Bleximenib exhibits significant anti-proliferative effects in sensitive leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are in the nanomolar range for these cell lines.
| Cell Line | Leukemia Subtype | IC50 (nM) |
| MOLM-13 | AML (KMT2A-r) | Data not yet available in a comprehensive public source |
| MV4-11 | AML (KMT2A-r) | Data not yet available in a comprehensive public source |
| RS4;11 | B-ALL (KMT2A-r) | Data not yet available in a comprehensive public source |
| OCI-AML3 | AML (NPM1-mutant) | Data not yet available in a comprehensive public source |
Note: While specific IC50 values for bleximenib in a wide range of pediatric cell lines are not yet publicly available in a consolidated format, the available literature consistently reports potent, low nanomolar activity in sensitive genetic contexts.
In Vivo Efficacy in Xenograft Models
Studies utilizing mouse xenograft models engrafted with human leukemia cells have demonstrated the in vivo efficacy of bleximenib. Oral administration of the drug has been shown to lead to a significant, dose-dependent reduction in leukemic burden and a notable survival benefit.[3][6] For instance, in a subcutaneous MOLM-14 AML xenograft model, daily oral treatment with bleximenib resulted in significant tumor regressions.[3]
| Xenograft Model | Leukemia Subtype | Key Findings |
| MOLM-14 (subcutaneous) | AML (KMT2A-r) | Dose-dependent tumor regressions of 70%, 97%, and 99% at 30, 50, and 100 mg/kg, respectively, after 5 weeks.[3] |
| Patient-Derived Xenografts (PDX) | MLL-r AML and ALL | Dramatic reductions in leukemia burden and long-term disease-free survival in some models.[7] |
Clinical Development and Pediatric Research
This compound is currently being investigated in multiple clinical trials, both as a monotherapy and in combination with other anti-leukemic agents. The primary clinical trial of interest for pediatric acute leukemia is the cAMeLot-1 study (NCT04811560).
The cAMeLot-1 Study (NCT04811560)
This is a Phase 1/2, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of bleximenib in participants with acute leukemia.[8] A key feature of this trial is the inclusion of a pediatric cohort for patients aged 2 years and older with relapsed or refractory acute leukemia harboring KMT2A, NPM1, or other specific genetic alterations.[8][9]
As of the current date, specific efficacy and safety data for the pediatric cohort of the NCT04811560 trial have not been publicly released. The adult cohorts of the cAMeLot-1 trial have shown promising results, with an overall response rate of 50% at the highest dose level in patients with relapsed/refractory acute leukemia.[10]
| Clinical Trial | Phase | Patient Population | Key Information |
| cAMeLot-1 (NCT04811560) | Phase 1/2 | Relapsed/Refractory Acute Leukemia (including a pediatric cohort for ages 2+) with KMT2A, NPM1, or other specified alterations.[8] | Evaluating safety, tolerability, and preliminary efficacy of bleximenib monotherapy. |
| ALE1002 (NCT05453903) | Phase 1b | Newly diagnosed and relapsed/refractory AML with KMT2A or NPM1 alterations.[11] | Investigating bleximenib in combination with venetoclax (B612062) and azacitidine.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are foundational protocols for key assays used in the preclinical evaluation of menin inhibitors like bleximenib.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Leukemia cell lines
-
Culture medium
-
96-well flat-bottom microtiter plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Plating: Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines) in a final volume of 100 µL of culture medium per well.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Co-Immunoprecipitation (Co-IP) for Menin-KMT2A Interaction
This technique is used to demonstrate the disruption of the menin-KMT2A protein-protein interaction by bleximenib.
Materials:
-
Leukemia cells treated with bleximenib or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-menin and anti-KMT2A
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer to release cellular proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the target proteins (e.g., anti-menin) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other target protein (e.g., anti-KMT2A) to detect the co-immunoprecipitated protein. A reduced signal in the bleximenib-treated sample compared to the control indicates disruption of the protein-protein interaction.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex biological processes involved.
Signaling Pathway of Menin-KMT2A in Leukemia
Caption: The Menin-KMT2A signaling pathway in acute leukemia.
Experimental Workflow for Assessing Bleximenib Efficacy
References
- 1. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring new horizons in menin: it’s bleximenib’s turn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted [jnjmedicalconnect.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design of Potent Menin–KMT2A Interaction Inhibitors with Improved In Vitro ADME Properties and Reduced hERG Affinity | CoLab [colab.ws]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CLINICAL TRIAL / NCT04811560 - UChicago Medicine [uchicagomedicine.org]
- 10. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 11. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 12. texaschildrens.org [texaschildrens.org]
Investigating the tumor suppressor function of menin in endocrine tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menin, the protein product of the MEN1 gene, is a critical tumor suppressor, and its inactivation is a hallmark of Multiple Endocrine Neoplasia type 1 (MEN1) syndrome. This autosomal dominant disorder is characterized by the development of tumors in the parathyroid glands, endocrine pancreas, and anterior pituitary.[1][2][3] Sporadic endocrine tumors also frequently harbor mutations in the MEN1 gene.[4][5] Menin's role as a tumor suppressor is multifaceted, involving intricate interactions with key cellular pathways that regulate gene expression, cell cycle, and genome stability.[2][6][7][8] This technical guide provides an in-depth exploration of menin's tumor suppressor function in endocrine tumors, detailing its molecular interactions, role in signaling pathways, and the experimental methodologies used to elucidate its function.
The Molecular Landscape of Menin
Menin is a 610-amino acid nuclear protein that lacks intrinsic enzymatic activity.[7][9] It functions primarily as a scaffold protein, mediating the assembly of protein complexes involved in transcriptional regulation.[2][10][11] Germline mutations in the MEN1 gene are diverse and include frameshift, nonsense, missense, and splice-site mutations, leading to a loss of menin function.[7]
Menin's Dichotomous Role in Cancer
While menin acts as a tumor suppressor in endocrine tissues, it paradoxically functions as an oncoprotein in certain hematological malignancies, particularly those involving MLL fusion proteins.[2][10][12] This context-dependent function underscores the complexity of menin's interactions and the cellular machinery it regulates.
Key Signaling Pathways Modulated by Menin
Menin's tumor suppressor activity is largely attributed to its influence on several critical signaling pathways. Loss of menin function disrupts these pathways, leading to uncontrolled cell proliferation and tumorigenesis.
The Menin-MLL Complex and Transcriptional Regulation
A cornerstone of menin's function is its interaction with the mixed-lineage leukemia (MLL) protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[13] Menin is a crucial component of the MLL1 and MLL2 complexes, where it is thought to tether the complex to specific gene promoters, thereby facilitating H3K4 trimethylation and transcriptional activation.[13][14]
Key targets of the menin-MLL complex include the cyclin-dependent kinase inhibitors (CDKIs) p18INK4C and p27Kip1.[14] By promoting the expression of these cell cycle inhibitors, menin plays a vital role in restricting cell proliferation.[2] Loss of menin leads to decreased expression of p18 and p27, contributing to the hyperproliferative state of endocrine tumor cells.[2]
Transforming Growth Factor-β (TGF-β) Signaling
Menin is a positive regulator of the TGF-β signaling pathway, which is known to inhibit cell proliferation.[15] Menin interacts directly with Smad3, a key downstream effector of the TGF-β pathway.[16] This interaction is crucial for Smad3-mediated transcriptional responses.[16] Inactivation of menin disrupts TGF-β signaling, thereby abrogating its growth-inhibitory effects and contributing to tumorigenesis.[16]
mTOR Signaling Pathway
Recent studies have implicated menin in the regulation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[17] Menin has been shown to inhibit the mTOR pathway, and loss of menin leads to mTOR activation.[17] This finding is particularly relevant for pancreatic neuroendocrine tumors (pNETs), where mTOR inhibitors like everolimus (B549166) are used as therapeutic agents.[17][18]
DNA Damage Repair
Menin plays a role in maintaining genomic stability through its involvement in DNA damage repair.[9] It has been shown to interact with FANCD2, a protein involved in the Fanconi anemia DNA repair pathway.[9][19] This interaction is enhanced upon DNA damage, suggesting a direct role for menin in the cellular response to genotoxic stress.[9][19] Loss of menin function can lead to increased sensitivity to DNA damaging agents and chromosomal instability.[9][20]
Quantitative Data on Menin in Endocrine Tumors
The following tables summarize quantitative data related to menin's role in endocrine tumorigenesis, compiled from various studies.
Table 1: Frequency of MEN1 Gene Mutations in Endocrine Tumors
| Tumor Type | In MEN1 Syndrome | Sporadic Tumors |
| Parathyroid Adenoma | >95% | 20-40% |
| Pancreatic Neuroendocrine Tumors (pNETs) | ~80-100% | 40-50%[5][21] |
| Pituitary Adenoma | ~30-65% | <5% |
| Gastrinoma | ~60% | 25-40% |
Table 2: Tumor Penetrance in MEN1 Syndrome
| Tumor Type | Penetrance by age 50 |
| Parathyroid Adenoma | >90% |
| Pancreatic Neuroendocrine Tumors (pNETs) | 30-70% |
| Pituitary Adenoma | 10-60% |
Table 3: Phenotypes of Men1 Knockout Mouse Models
| Genotype | Phenotype | Reference |
| Men1-/- | Embryonic lethal at E11.5-12.5 | [1][22] |
| Men1+/- | Develops tumors in parathyroid, pancreatic islets, and pituitary, mimicking human MEN1 syndrome. | [1][4][22] |
| Pancreas-specific Men1 knockout | Develops pancreatic neuroendocrine tumors. | [23] |
Experimental Protocols for Investigating Menin Function
Detailed below are standardized protocols for key experiments used to study menin's protein interactions and its impact on cell proliferation.
Co-immunoprecipitation (Co-IP) to Detect Menin-Protein Interactions
This protocol is designed to verify the interaction between menin and a putative binding partner in cultured endocrine tumor cells.
Materials:
-
Cultured endocrine tumor cells (e.g., BON-1, INS-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-menin and anti-putative partner protein
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-menin antibody or isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-putative partner protein antibody to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP) Assay for Menin Target Genes
This protocol is used to identify the genomic regions to which menin binds, such as the promoters of the CDKN1B (p27) and CDKN2C (p18) genes.
Materials:
-
Cultured endocrine tumor cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for nuclear isolation)
-
Sonication equipment
-
Anti-menin antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-menin antibody or isotype control IgG.
-
Immune Complex Capture: Capture the immune complexes with protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of target DNA (e.g., p27 promoter) in the menin IP sample relative to the IgG control and an input sample.
Cell Proliferation Assay
This assay measures the effect of menin expression on the proliferation rate of endocrine tumor cells.
Materials:
-
Endocrine tumor cell line with inducible menin expression (or knockout)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)[24]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density.
-
Induction/Treatment: Induce menin expression (or knockout) or treat with relevant compounds.
-
Time Course: At various time points (e.g., 0, 24, 48, 72 hours), add the cell proliferation reagent to the wells.
-
Incubation: Incubate the plates according to the manufacturer's instructions for the chosen reagent.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the proliferation rate over time for the different experimental conditions.
Therapeutic Implications
The central role of the menin-MLL interaction in certain cancers has made it an attractive therapeutic target.[13][25][26] Small molecule inhibitors that disrupt the menin-MLL interaction have been developed and are in clinical trials for MLL-rearranged leukemias.[26][27] While these inhibitors are not directly applicable to endocrine tumors where menin is lost, the deep understanding of menin's function in these tumors opens avenues for other therapeutic strategies. For instance, targeting the downstream pathways that become dysregulated upon menin loss, such as the mTOR pathway, is a clinically validated approach in pNETs.[17][18] Furthermore, understanding menin's role in DNA repair may suggest synthetic lethality approaches for treating menin-deficient tumors.
Conclusion
Menin is a bona fide tumor suppressor in endocrine tissues, with a complex and multifaceted mechanism of action. Its role as a scaffold protein in key signaling pathways, including those governing transcription, cell cycle, and DNA repair, highlights its importance in maintaining cellular homeostasis. The continued investigation of menin's function will undoubtedly unveil new insights into the pathogenesis of endocrine tumors and pave the way for the development of novel and more effective therapeutic interventions.
References
- 1. A mouse model of multiple endocrine neoplasia, type 1, develops multiple endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menin: a scaffold protein that controls gene expression and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple endocrine neoplasia, type 1 (MEN 1) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Exploring the tumors of multiple endocrine neoplasia type 1 in mouse models for basic and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of menin in neuroendocrine tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEN1 - Wikipedia [en.wikipedia.org]
- 8. In search of tumor suppressing functions of menin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menin associates with FANCD2, a protein involved in repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menin in Cancer | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menin expression is regulated by transforming growth factor beta signaling in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. MEN1 promotes ferroptosis by inhibiting mTOR-SCD1 axis in pancreatic neuroendocrine tumors: MEN1 promotes ferroptosis in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 25. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
The Menin-KMT2A-LEDGF Complex: A Structural and Functional Nexus in Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tripartite complex formed by Menin, the histone methyltransferase KMT2A (also known as MLL1), and the lens epithelium-derived growth factor (LEDGF/p75 or PSIP1) represents a critical oncogenic driver in specific subtypes of acute leukemia. This guide provides a comprehensive overview of the structural biology of this complex, its role in leukemogenesis, and the therapeutic strategies being developed to disrupt its function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this area.
Introduction: A Pivotal Complex in Chromatin Regulation and Cancer
The menin-KMT2A-LEDGF complex plays a crucial role in regulating gene expression through epigenetic mechanisms, primarily the methylation of histone H3 on lysine (B10760008) 4 (H3K4).[1][2] Menin, a scaffold protein with no intrinsic enzymatic activity, is essential for tethering the KMT2A complex to chromatin at specific gene loci.[3][4][5] This interaction is further stabilized by LEDGF, which acts as a chromatin reader, recognizing specific histone marks and anchoring the complex to its target genes.[3][6][7]
In the context of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the KMT2A gene are common, occurring in 5-10% of AML cases and up to 80% of infant ALL.[2][8] These translocations generate fusion proteins where the N-terminal portion of KMT2A, which contains the binding sites for menin and LEDGF, is fused to one of over 80 different partner proteins.[2][9] This aberrant fusion complex is recruited to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their overexpression, a block in hematopoietic differentiation, and ultimately, leukemic transformation.[1][2] The critical dependence of these leukemias on the integrity of the menin-KMT2A interaction has made it a prime target for therapeutic intervention.[10]
Structural Biology of the Ternary Complex
The three-dimensional architecture of the menin-KMT2A-LEDGF complex provides the blueprint for understanding its function and for designing targeted inhibitors. The crystal structure of the human menin protein in complex with fragments of KMT2A and LEDGF has been solved, revealing the key molecular interactions that underpin the stability of this oncogenic assembly.
The core of the interaction is a deep pocket on the surface of menin that accommodates a short peptide motif from the N-terminus of KMT2A.[11] This interaction is crucial for the oncogenic activity of KMT2A fusion proteins. LEDGF, in turn, binds to a composite surface formed by both menin and KMT2A, further stabilizing the complex on chromatin.[11]
Key Interaction Interfaces
-
Menin-KMT2A Interaction: The N-terminus of KMT2A contains two menin-binding motifs, MBM1 and MBM2.[12] The MBM1 motif binds with higher affinity to a deep hydrophobic pocket on menin.[12][13] This interaction is essential for the leukemogenic activity of KMT2A fusion proteins.
-
Menin-LEDGF and KMT2A-LEDGF Interactions: LEDGF interacts with both menin and KMT2A, acting as a molecular bridge.[4][14] The integrase-binding domain (IBD) of LEDGF is responsible for these interactions.[6][14] The formation of this ternary complex is critical for the proper localization and function of the KMT2A methyltransferase machinery at its target genes.[3][4]
Quantitative Data
The following tables summarize key quantitative data related to the menin-KMT2A-LEDGF complex, including binding affinities and the potency of small molecule inhibitors.
Table 1: Binding Affinities of Complex Components
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |
| Menin - KMT2A (MBM1) | Isothermal Titration Calorimetry (ITC) | 72 nM | [13] |
| Menin - MI-2-2 (inhibitor) | Not Specified | 22 nM | [11] |
| Menin - Neomycin (inhibitor) | Isothermal Titration Calorimetry (ITC) | 15.6 µM | [11] |
| LEDGF/p75 IBD - MLL-MENIN complex | Isothermal Titration Calorimetry (ITC) | High affinity | [14] |
| Phosphorylated MLL1 IBM - LEDGF/p75 IBD | Not Specified | 2- to 10-fold increased affinity | [6] |
Table 2: Inhibitory Potency of Menin Inhibitors
| Inhibitor | Cell Line(s) | Assay | IC50 / GI50 | Reference(s) |
| Revumenib (SNDX-5613) | KMT2A-rearranged ALL cell lines | MTT assay (4-day) | Varies by cell line (e.g., SEM: ~10 nM) | [15][16] |
| Ziftomenib (B3325460) (KO-539) | MLL-r and NPM1mut AML cell lines | Proliferation assay (7-day) | Low nanomolar range | [17] |
| MI-3454 | KMT2A-r human leukemia cell lines | Growth inhibition (7-day) | ~7 to 27 nM | [13] |
Signaling Pathway and Therapeutic Intervention
The menin-KMT2A-LEDGF complex is a central node in a signaling pathway that drives leukemogenesis. Disruption of this complex with small molecule inhibitors has emerged as a promising therapeutic strategy.
References
- 1. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of (S)-Bleximenib Oxalate in Acute Myeloid Leukemia (AML) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Bleximenib oxalate (B1200264) (JNJ-75276617) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical dependency for the survival and proliferation of leukemic cells in specific subtypes of Acute Myeloid Leukemia (AML), particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. This technical guide provides a comprehensive overview of the preclinical evaluation of (S)-Bleximenib oxalate in various AML models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of action and experimental workflows.
Mechanism of Action
This compound disrupts the menin-KMT2A complex, which is essential for the oncogenic activity of KMT2A fusion proteins in KMT2A-r AML and for the aberrant expression of leukemogenic genes in NPM1-mutant AML.[1][2] The inhibition of this interaction leads to the displacement of the complex from chromatin at target gene promoters, resulting in the downregulation of key genes involved in leukemogenesis, such as MEIS1, FLT3, and HOX gene clusters.[1][2][3] This ultimately leads to the inhibition of proliferation, induction of apoptosis, and myeloid differentiation of AML cells.[1]
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in a panel of AML cell lines and primary patient samples, demonstrating potent anti-proliferative effects, particularly in models with KMT2A-r and NPM1c alterations.
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity against AML cell lines harboring KMT2A rearrangements or NPM1 mutations, with IC50 values typically in the low nanomolar range.[4][5]
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM-14 | KMT2A-r | <100 | [5] |
| MOLM-13 | KMT2A-r | <100 | [1] |
| MV4-11 | KMT2A-r | <100 | [1] |
| THP-1 | KMT2A-r | <100 | [1] |
| OCI-AML3 | NPM1c | <100 | [5] |
Induction of Differentiation and Apoptosis
Treatment with this compound leads to the induction of myeloid differentiation in AML cells, as evidenced by the increased expression of cell surface markers such as CD11b and CD14.[1][2] Furthermore, the compound has been shown to induce apoptosis in sensitive AML cell lines.[4][5]
Synergistic Effects
Preclinical studies have revealed synergistic anti-leukemic effects when this compound is combined with other standard-of-care agents for AML.[1][2]
| Combination Agent | AML Model | Effect | Reference |
| Venetoclax | KMT2A-r AML cells | Synergistic anti-proliferative effect | [2] |
| Azacitidine | KMT2A-r AML cells | Synergistic anti-proliferative effect | [2] |
| Gilteritinib | KMT2A-r AML cells | Synergistic effect | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in various in vivo AML models, including cell line-derived and patient-derived xenografts (PDX).
Xenograft Models
In mouse xenograft models of both KMT2A-r and NPM1c AML, oral administration of this compound resulted in a significant, dose-dependent reduction in leukemic burden and a notable extension of survival.[1][2]
| AML Model | Dosing (mg/kg) | Outcome | Reference |
| LEXFAM-2734 (NPM1c PDX) | 10, 30, 50, 100 | Dose-dependent increase in median survival (>133 days at 30, 50, 100 mg/kg vs 74 days for vehicle) | [1][2] |
| KMT2A-r Xenograft | Not specified | Reduced leukemic burden and significant survival benefit | [1][2] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: MOLM-14, OCI-AML3, and other relevant AML cell lines.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-3000 nM) for 48 to 72 hours.[4]
-
Readout: Cell viability is assessed using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Myeloid Differentiation Assay
-
Cell Lines: MOLM-14, OCI-AML3.
-
Treatment: Cells are treated with various concentrations of this compound for up to 7 days.[1][2]
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b-FITC, CD14-PE).
-
Analysis: The expression of differentiation markers is quantified by flow cytometry.
Gene Expression Analysis
-
Cell Lines: MOLM-14, OCI-AML3.
-
Treatment: Cells are treated with this compound (e.g., 0-3000 nM) for 48-72 hours.[4]
-
RNA Extraction and qRT-PCR: Total RNA is extracted, and quantitative real-time PCR is performed to measure the expression levels of target genes such as MEIS1, PBX3, and FLT3.[4] Gene expression is normalized to a housekeeping gene.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Engraftment: Mice are intravenously injected with human AML cells (cell lines or PDX cells).
-
Treatment: Once leukemia is established, mice are treated orally with this compound or vehicle control at specified doses and schedules (e.g., daily for 4-6 weeks).[4]
-
Monitoring: Tumor burden is monitored by bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood/bone marrow. Animal survival is recorded.
References
- 1. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
The Pharmacological Profile of Bleximenib (JNJ-75276617): A Menin-KMT2A Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bleximenib (JNJ-75276617) is a potent and selective, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3][4][5][6][7][8][9][10] This interaction is a critical dependency for the survival and proliferation of leukemic cells harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][3][4][5][6] Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key oncogenic target genes, induction of apoptosis, and promotion of myeloid differentiation.[1][2][5][6] Preclinical studies have demonstrated its robust anti-leukemic activity both in vitro and in vivo.[2][3][4][5] Bleximenib is currently under clinical investigation as a monotherapy and in combination with other agents for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][4][5][9][11][12][13][14][15][16][17][18]
Mechanism of Action
Bleximenib functions by selectively binding to menin and disrupting its interaction with KMT2A.[1][2][3][4][5][6] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is essential for maintaining the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][19] By inhibiting this interaction, bleximenib displaces the complex from chromatin, leading to a reduction in the expression of these critical downstream targets.[2][3][4][5][6][19] This ultimately results in the inhibition of leukemic cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.[1][8][19][20][21][22] A unique binding mode has been suggested by a cocrystal structure of menin in complex with bleximenib, which may contribute to its potency against certain mutations that confer resistance to other menin inhibitors.[2][4][10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for bleximenib based on preclinical and clinical studies.
Table 1: In Vitro Potency
| Assay/Species | IC50 | Reference(s) |
| Menin-KMT2A Homogeneous Time-Resolved Fluorescence (HTRF) Assay (Human) | 0.1 ± 0.05 nM | [2] |
| Menin-KMT2A HTRF Assay (Mouse) | 0.045 nM | [1] |
| Menin-KMT2A HTRF Assay (Dog) | ≤0.066 nM | [1] |
Table 2: Selectivity
| Target/Assay | Result | Concentration Tested | Reference(s) |
| Kinase Panel (109 kinases) | No significant activity | 1.0 µM | [3] |
| Receptor Panel (52 receptors) | No significant interaction (>50% inhibition) | 10 µM | [2][3] |
| hERG Potassium Channel | IC50 >30 µM | >30 µM | [3] |
Table 3: Clinical Efficacy (Phase 1 Monotherapy in R/R Acute Leukemia)
| Dose Level (BID) | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate | Reference(s) |
| 45 mg | 39% | 23% | [15] |
| 90/100 mg | 50% | 40% | [15] |
| 150 mg | 50% | 40% | [15] |
R/R: Relapsed/Refractory; BID: Twice daily
Table 4: Clinical Efficacy (Phase 1b Combination with Venetoclax (B612062) + Azacitidine)
| Patient Population | Dose Level (Bleximenib BID) | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate | Reference(s) |
| R/R AML | 100 mg (RP2D) | 82% | 59% | [13] |
| Newly Diagnosed, Chemo-ineligible AML | 100 mg (RP2D) | 90% | 75% | [13] |
RP2D: Recommended Phase 2 Dose
Experimental Protocols
Menin-KMT2A Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the ability of a test compound to disrupt the interaction between menin and a peptide derived from KMT2A.
Workflow:
-
A terbium (Tb)-labeled human menin protein is incubated with a fluorescein (B123965) isothiocyanate (FITC)-labeled MBM1 peptide (a KMT2A-derived peptide).
-
In the absence of an inhibitor, the proximity of Tb and FITC due to the menin-KMT2A interaction results in a high HTRF signal.
-
Bleximenib is added at varying concentrations.
-
By displacing the FITC-MBM1 peptide from the Tb-menin complex, bleximenib causes a decrease in the HTRF signal.
-
The IC50 value is calculated from the concentration-response curve.[2]
Chromatin Immunoprecipitation–Quantitative Polymerase Chain Reaction (ChIP-qPCR)
This method is used to determine the occupancy of menin at specific gene promoters within leukemia cells.
Workflow:
-
Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with bleximenib or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).[2]
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments.
-
An antibody specific to menin is used to immunoprecipitate the menin-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR is performed on the purified DNA to quantify the amount of specific gene promoters (e.g., MEIS1, HOXA9, HOXA10) that were bound by menin.[2]
-
The results are normalized to input values to determine the fold enrichment of menin at the target promoters.[2]
Preclinical and Clinical Development
Bleximenib has demonstrated robust preclinical efficacy in various models of AML and B-ALL with KMT2A or NPM1 alterations.[2][3][4][5] In vitro, it has shown potent antiproliferative activity against leukemia cell lines and primary patient samples.[2][3][5] In vivo, bleximenib treatment in xenograft models led to a reduction in leukemic burden and a significant dose-dependent survival benefit.[2][4][5]
Notably, bleximenib has shown efficacy against cell lines engineered with mutations (MEN1M327I or MEN1T349M) that confer resistance to other menin inhibitors like revumenib.[2][3][4][6][10]
Bleximenib is currently being evaluated in several clinical trials. A first-in-human Phase 1 study (NCT04811560) is assessing its safety, pharmacokinetics, and preliminary efficacy as a monotherapy in patients with relapsed or refractory acute leukemia.[11][12][15][17][18] Additionally, a Phase 1b study (NCT05453903) is investigating bleximenib in combination with other AML-directed therapies, such as venetoclax and azacitidine.[2][4][5][13][17][23]
Safety Profile
In clinical trials, bleximenib has shown a manageable safety profile.[12][13][17] One adverse event of special interest is differentiation syndrome, a known class effect of menin inhibitors.[13][18] Mitigation strategies, including step-up dosing, have been implemented in clinical studies.[15][18] Importantly, no cardiac safety signal of QTc prolongation has been observed.[13][17][18] When used in combination with intensive chemotherapy, the safety profile of bleximenib was consistent with the known adverse events of the chemotherapy agents.[17]
Conclusion
Bleximenib is a highly potent and selective inhibitor of the menin-KMT2A interaction with a distinct pharmacological profile. Its robust preclinical activity, including against known resistance mutations, and encouraging preliminary clinical data in heavily pretreated patient populations, position it as a promising targeted therapy for acute leukemias with KMT2A rearrangements or NPM1 mutations. Ongoing and future clinical trials will further delineate its therapeutic potential both as a monotherapy and as a cornerstone of combination regimens.
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting KMT2A-Altered and NPM1-Mutant Leukemia: The Therapeutic Potential of Menin-KMT2A Inhibitor JNJ-75276617 [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. research.rug.nl [research.rug.nl]
- 11. Find a Study [findastudy.uclh.nhs.uk]
- 12. First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias | VJHemOnc [vjhemonc.com]
- 13. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 14. Bleximenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. ashpublications.org [ashpublications.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 18. youtube.com [youtube.com]
- 19. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 20. Exploring new horizons in menin: it’s bleximenib’s turn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Restricted [jnjmedicalconnect.com]
Methodological & Application
Application Notes and Protocols for (S)-Bleximenib Oxalate In Vitro Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Bleximenib oxalate (B1200264), also known as Bleximenib (JNJ-75276617), is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with KMT2A gene rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][4] By disrupting the menin-KMT2A complex, Bleximenib leads to the downregulation of key oncogenic target genes, such as HOXA9 and MEIS1, thereby inhibiting cancer cell proliferation, inducing apoptosis, and promoting cellular differentiation.[1][5] These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of (S)-Bleximenib oxalate against relevant leukemia cell lines.
Mechanism of Action and Signaling Pathway
Bleximenib functions by binding to the menin protein, which acts as a scaffold for the KMT2A complex.[1][6] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A interaction is essential for maintaining the expression of genes that drive cancer cell growth and survival.[6][7] Bleximenib's inhibition of this interaction leads to a cascade of downstream effects, ultimately impairing the leukemic state.[1]
Figure 1: this compound mechanism of action.
Quantitative Data Summary
The antiproliferative activity of menin-KMT2A inhibitors has been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key parameters to quantify the potency of these compounds.
| Compound | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Reference |
| Bleximenib (Human) | - | - | Biochemical Assay | 0.1 | [2][8] |
| Bleximenib (Mouse) | - | - | Biochemical Assay | 0.045 | [2][8] |
| Bleximenib (Dog) | - | - | Biochemical Assay | ≤0.066 | [2][8] |
| Menin/MLL Inhibitor (Ex 23) | MV-4-11 | MLL-rearranged | CellTiter-Glo | 20 (GI50) | [9] |
| Menin/MLL Inhibitor (Ex 23) | MOLM-13 | MLL-rearranged | CellTiter-Glo | 157.3 (GI50) | [9] |
| Menin/MLL Inhibitor (Ex 23) | OCI-AML3 | NPM1-mutated | CellTiter-Glo | 77.9 (GI50) | [9] |
| M-89 | MV-4-11 | MLL-rearranged | Not specified | 25 (IC50) | [10] |
| M-89 | MOLM-13 | MLL-rearranged | Not specified | 54 (IC50) | [10] |
| M-1121 | MV-4-11 | MLL-rearranged | Not specified | 10.3 (IC50) | [10] |
| M-1121 | MOLM-13 | MLL-rearranged | Not specified | 51.5 (IC50) | [10] |
| MI-463 | - | - | Fluorescence Pol. | 15.3 (IC50) | [10] |
| MI-503 | - | - | Fluorescence Pol. | 14.7 (IC50) | [10] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of leukemia cell lines using a common metabolic assay, such as the MTT or CellTiter-Glo assay.[5][11]
Materials:
-
This compound
-
Leukemia cell lines (e.g., MOLM-13, MV-4-11, OCI-AML3)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Experimental Workflow:
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bleximenib: Johnson & Johnson's Epigenetic Breakthrough Could Redefine AML Treatment [ainvest.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hitgen describes new menin/MLL interaction inhibitors for cancer | BioWorld [bioworld.com]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Blexinib Oxalate Response in MOLM-14 and OCI-AML3 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Blexinib oxalate (B1200264), also known as Blexinib or JNJ-75276617, is a potent and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction. This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A rearrangements or NPM1 mutations. By disrupting the menin-KMT2A complex, Blexinib aims to suppress the expression of downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible leukemia cells.
This document provides detailed application notes on the cellular response of two distinct human AML cell lines, MOLM-14 (KMT2A-MLLT3 fusion) and OCI-AML3 (NPM1c, DNMT3A R882C mutation), to menin-KMT2A inhibition. While specific quantitative data for (S)-Blexinib oxalate on these exact cell lines is not yet publicly available, this document utilizes representative data from studies with other potent menin inhibitors, such as revumenib (SNDX-5613) and SNDX-50469, to illustrate the expected biological effects and provide protocols for their assessment.
Data Presentation
The following tables summarize the expected quantitative response of MOLM-14 and OCI-AML3 cells to menin-KMT2A inhibitor treatment, based on data from similar compounds.
Table 1: Cell Viability (IC50) in Response to Menin Inhibitor Treatment
| Cell Line | Genetic Profile | Menin Inhibitor | Assay Duration | IC50 (nM) |
| MOLM-14 | KMT2A-MLLT3, FLT3-ITD | Revumenib | 4 days | Data not available, but expected to be sensitive |
| OCI-AML3 | NPM1c, DNMT3A R882C | Revumenib | 4 days | Resistant (Viability >50% at 3µM)[1] |
Table 2: Apoptosis Induction by Menin Inhibitor Treatment
| Cell Line | Menin Inhibitor | Concentration (µM) | Duration | % Apoptotic Cells (Annexin V+) |
| MOLM-13* | Revumenib | 1 | 4 days | Synergistic increase with Tamibarotene |
| OCI-AML3 | Revumenib | 1 | 4 days | Primarily induces differentiation, not significant apoptosis |
*MOLM-13 is a closely related cell line to MOLM-14, both harboring a KMT2A-MLLT3 fusion.
Table 3: Cell Cycle Analysis Following Menin Inhibitor Treatment
| Cell Line | Menin Inhibitor | Concentration | Duration | Observed Effect |
| MOLM-14 | (S)-Blexinib oxalate | Not specified | Not specified | Expected G1/G0 arrest |
| OCI-AML3 | (S)-Blexinib oxalate | Not specified | Not specified | Expected G1/G0 arrest |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Menin Inhibitor | Treatment | Target Protein | Observed Change |
| MOLM-13* | SNDX-50469 | 48h | MEIS1 | Decrease |
| FLT3 | Decrease | |||
| BCL2 | Decrease | |||
| CDK6 | Decrease | |||
| MCL1 | Increase | |||
| OCI-AML3 | SNDX-50469 | 48h | MEIS1 | Decrease |
| FLT3 | Decrease | |||
| BCL2 | Decrease | |||
| CDK6 | Decrease | |||
| MCL1 | Increase |
*MOLM-13 is a closely related cell line to MOLM-14, both harboring a KMT2A-MLLT3 fusion.[2]
Mandatory Visualization
Caption: Signaling pathway of (S)-Blexinib oxalate.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: MOLM-14 (DSMZ: ACC 777) and OCI-AML3 (DSMZ: ACC 582).
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 100 IU/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split cultures every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of (S)-Blexinib oxalate in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of (S)-Blexinib oxalate for 48-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with (S)-Blexinib oxalate for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use modeling software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treat 2-5 x 10^6 cells with (S)-Blexinib oxalate for the desired time. Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MEIS1, anti-FLT3, anti-BCL2, anti-CDK6, anti-MCL1, anti-cleaved-Caspase-3, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
Application Notes and Protocols: Xenograft Mouse Models for In Vivo Testing of Menin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menin, a nuclear scaffold protein, plays a critical role in gene transcription.[1][2] In specific subtypes of acute leukemia, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in NPM1, the interaction between menin and the KMT2A protein complex is essential for driving leukemogenesis.[3][4][5] This interaction aberrantly maintains the expression of key oncogenic genes, such as HOXA9 and MEIS1, which leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemia cells.[1][6][7]
Menin inhibitors are a novel class of targeted therapies designed to disrupt the critical menin-KMT2A interaction.[3][8] By preventing this binding, these inhibitors aim to downregulate the expression of leukemogenic target genes, thereby inducing differentiation and apoptosis in cancer cells.[3][9] Preclinical evaluation of these inhibitors is crucial, and patient-derived or cell line-derived xenograft (PDX or CDX) mouse models provide a powerful in vivo platform to assess their efficacy, pharmacodynamics, and safety.[10][11] These models have been instrumental in demonstrating the anti-leukemic activity of menin inhibitors, supporting their advancement into clinical trials.[12][13]
Menin-KMT2A Signaling Pathway in Leukemia
The diagram below illustrates the mechanism of action for menin inhibitors in KMT2A-rearranged (KMT2Ar) or NPM1-mutated (NPM1m) leukemia. Menin acts as a critical cofactor, tethering the KMT2A-fusion protein complex to chromatin, which leads to the transcription of target genes like HOXA9 and MEIS1, driving leukemogenesis.[2][3] Menin inhibitors competitively bind to a pocket on menin, disrupting its interaction with KMT2A, which in turn suppresses the oncogenic gene expression program.[7][8]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdanderson.org [mdanderson.org]
- 9. google.com [google.com]
- 10. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes of acute lymphoblastic leukemia with KMT2A (MLL) rearrangement: the MD Anderson experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of Menin-KMT2A Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the histone methyltransferase KMT2A (also known as MLL) is a critical driver of leukemogenesis, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements or NPM1 mutations.[1][2] Menin acts as a scaffolding protein, tethering KMT2A fusion proteins to chromatin, which leads to the aberrant expression of target genes such as the HOX gene clusters and their cofactor MEIS1.[1][2][3] This sustained oncogenic transcription results in a block in cellular differentiation and unchecked proliferation.[1][3]
The development of small molecule inhibitors that disrupt the Menin-KMT2A interaction has shown significant therapeutic promise in preclinical and clinical settings.[1][3] These inhibitors function by competitively binding to Menin, displacing the KMT2A fusion protein from chromatin, and thereby downregulating the expression of its target genes.[3][4]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is an indispensable tool for elucidating the genome-wide landscape of Menin and KMT2A binding. This technique allows for the precise identification of genes regulated by the Menin-KMT2A complex and provides a direct method to assess the on-target efficacy of Menin inhibitors by measuring changes in chromatin occupancy.[3][5]
These application notes provide a comprehensive overview and detailed protocols for performing Menin and KMT2A ChIP-seq experiments, from cell preparation to data analysis, with a focus on generating high-quality, reproducible data for research and drug development applications.
Signaling Pathway and Experimental Workflow
To understand the context of Menin-KMT2A ChIP-seq, it is crucial to visualize both the biological pathway and the experimental procedure.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Targeting the Menin–KMT2A interaction in leukemia: Lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Myeloid Differentiation Markers with (S)-Bleximenib Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bleximenib oxalate (B1200264), also known as Bleximenib or JNJ-75276617, is a potent and selective small-molecule inhibitor of the menin-KMT2A (MLL) interaction.[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with KMT2A gene rearrangements or nucleophosmin (B1167650) 1 (NPM1) mutations.[3][4] By disrupting the menin-KMT2A complex, Bleximenib inhibits the aberrant gene expression of key targets like HOXA9 and MEIS1, which are responsible for maintaining a proliferative, undifferentiated state.[4][5] Consequently, treatment with Bleximenib leads to a blockade of leukemic cell proliferation and the induction of myeloid differentiation.[6][7]
Flow cytometry is an indispensable tool for quantifying the immunophenotypic changes associated with myeloid differentiation.[8] By using fluorescently labeled antibodies against specific cell surface markers, researchers can monitor the shift from an immature blast phenotype to a more mature myeloid profile. This application note provides detailed protocols for the in vitro treatment of AML cells with (S)-Bleximenib oxalate and the subsequent analysis of myeloid differentiation markers by multi-color flow cytometry.
Mechanism of Action: Bleximenib-Induced Myeloid Differentiation
This compound targets the protein-protein interaction between menin and the KMT2A-fusion proteins or the KMT2A/NPM1c complex. This disruption leads to the downregulation of downstream oncogenic transcription factors, primarily HOXA9 and MEIS1. The subsequent decrease in the expression of these key regulators relieves the differentiation block, allowing leukemic blasts to progress towards mature myeloid lineages. This process is characterized by the upregulation of cell surface markers such as CD11b, CD14, and CD15, and a potential decrease in immature markers like CD34 and CD117.[9][10][11]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on myeloid differentiation markers in sensitive AML cell lines (e.g., MOLM-13, MV4-11) or primary patient samples with KMT2A rearrangements or NPM1 mutations. Data is typically collected after 7 to 14 days of continuous exposure to the compound.
Table 1: Effect of this compound on the Percentage of Marker-Positive AML Cells
| Marker | Untreated Control (% Positive) | (S)-Bleximenib (0.1 µM) (% Positive) | (S)-Bleximenib (1.0 µM) (% Positive) |
| CD11b | 5 - 10% | 30 - 40% | 60 - 80% |
| CD14 | < 5% | 20 - 30% | 40 - 60% |
| CD15 | 10 - 20% | 25 - 40% | 50 - 70% |
| CD34 | 80 - 95% | 50 - 70% | 10 - 30% |
Note: Values are representative and may vary based on the specific cell line, primary sample, and experimental conditions.
Table 2: Change in Mean Fluorescence Intensity (MFI) of Myeloid Markers
| Marker | Treatment Condition | MFI (Fold Change vs. Control) |
| CD11b | (S)-Bleximenib (1.0 µM) | 5 - 10 fold increase |
| CD14 | (S)-Bleximenib (1.0 µM) | 8 - 15 fold increase |
| CD33 | (S)-Bleximenib (1.0 µM) | 1.5 - 3 fold increase |
| HLA-DR | (S)-Bleximenib (1.0 µM) | 1 - 2 fold decrease |
Note: MFI fold change is calculated relative to the untreated control group. CD33 may show a modest increase as cells mature along the myeloid lineage.
Experimental Protocols
In Vitro Treatment of AML Cells with this compound
This protocol describes the culture and treatment of suspension AML cell lines or primary AML cells to induce myeloid differentiation.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11) or cryopreserved primary AML patient mononuclear cells
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell culture flasks or plates
-
Sterile DMSO (vehicle control)
Procedure:
-
Culture AML cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed cells at a density of 2-3 x 10⁵ cells/mL in fresh medium for the experiment.
-
Prepare serial dilutions of this compound from the 10 mM stock. A suggested final concentration range for dose-response experiments is 0.01 µM to 3.0 µM.
-
Add the appropriate volume of diluted Bleximenib or an equivalent volume of DMSO (for the vehicle control) to the cell cultures. The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 4, 7, or 14 days).
-
Replenish the medium containing fresh Bleximenib or DMSO every 2-3 days by centrifuging the cells, removing half of the supernatant, and resuspending in an equal volume of fresh medium with the compound.
-
After the incubation period, harvest the cells for flow cytometry analysis.
Flow Cytometry Staining Protocol for Myeloid Differentiation Markers
This protocol outlines the steps for staining Bleximenib-treated and control cells for analysis of myeloid surface markers.
Materials:
-
Harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 1 mM EDTA)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
12x75 mm FACS tubes
Table 3: Suggested Antibody Panel for Myeloid Differentiation
| Marker | Fluorochrome | Lineage/Function | Expected Change with Bleximenib |
| CD45 | BV510 / APC-H7 | Pan-Leukocyte | Gating Marker |
| CD34 | PE-Cy7 / APC | Stem/Progenitor | Decrease |
| CD117 | PE | Stem/Progenitor | Decrease |
| CD33 | PerCP-Cy5.5 | Pan-Myeloid | Stable or Slight Increase |
| CD11b | FITC | Myeloid Maturation | Strong Increase |
| CD14 | PE | Monocytic Marker | Strong Increase |
| CD15 | APC | Granulocytic Marker | Increase |
| HLA-DR | BV421 | Activation/Progenitor | Decrease |
| 7-AAD | 7-AAD | Viability | Exclude Dead Cells |
Staining Procedure:
-
Count the harvested cells and assess viability.
-
Aliquot 0.5 - 1.0 x 10⁶ cells per FACS tube.
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuge at 300-400 x g for 5 minutes at 4°C, and discard the supernatant.
-
(Optional but recommended) Resuspend the cell pellet in 100 µL of staining buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold staining buffer as described in step 3.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Just before analysis, add the viability dye (e.g., 7-AAD) to each tube.
-
Acquire samples on a flow cytometer. Be sure to include unstained and single-color compensation controls for proper instrument setup and data analysis.
Data Analysis:
-
Gate on single, viable cells using forward scatter (FSC) and side scatter (SSC) properties, followed by a viability dye gate.
-
Use a CD45 vs. SSC gate to identify the leukocyte population.
-
From the viable, single-cell, CD45+ gate, analyze the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15) and progenitor markers (e.g., CD34, CD117).
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker in the Bleximenib-treated samples compared to the vehicle control.
Conclusion
This compound is a promising therapeutic agent that induces differentiation in specific AML subtypes. The protocols described here provide a robust framework for assessing the efficacy of Bleximenib in vitro by quantifying the expression of key myeloid differentiation markers. Accurate and reproducible flow cytometry analysis is essential for characterizing the mechanism of action of differentiation-inducing agents and for their preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring new horizons in menin: it’s bleximenib’s turn | Haematologica [haematologica.org]
- 3. Immunophenotypic changes induced by menin inhibition in AML | VJHemOnc [vjhemonc.com]
- 4. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Myeloid Leukemia (AML) Workup: Approach Considerations, Blood Studies, Flow Cytometry (Immunophenotyping) [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing In Vitro Dose-Response Curves for (S)-Bleximenib oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing in vitro dose-response curves for (S)-Bleximenib oxalate (B1200264), a potent and selective inhibitor of the Menin-KMT2A protein-protein interaction.[1][2][3] These methodologies are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) to evaluate the compound's potency and efficacy in relevant cellular models. The protocols provided cover cell viability assays and western blotting to confirm downstream target modulation.
Introduction
(S)-Bleximenib oxalate is the S-enantiomer of Bleximenib, an orally active and selective inhibitor of the interaction between menin and KMT2A (also known as Mixed Lineage Leukemia, MLL).[1][4] This interaction is a critical dependency for the survival and proliferation of leukemia cells with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[2][5] By binding to menin, Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of oncogenic target genes like MEIS1 and HOXA9.[1][5][6] This action inhibits cell proliferation, induces apoptosis, and promotes differentiation in susceptible cancer cell lines.[1][3][4]
Accurately determining the dose-response relationship of this compound is a crucial step in preclinical evaluation. This guide outlines protocols for assessing its anti-proliferative effects and confirming its mechanism of action in a cellular context.
Mechanism of Action: The Menin-KMT2A Axis
In normal hematopoiesis, the menin protein acts as a tumor suppressor. However, in leukemias with KMT2A-rearrangements or NPM1 mutations, menin functions as a critical cofactor, scaffolding the KMT2A complex on chromatin.[1][2] This leads to the expression of genes that drive leukemogenesis. This compound binds to a pocket in the menin protein, preventing its interaction with KMT2A.[2] This disrupts the oncogenic transcriptional program, making it a targeted therapy for these specific leukemia subtypes.[5]
Data Presentation
Quantitative data should be meticulously recorded and analyzed to determine inhibitor potency. A sigmoidal dose-response curve is typically generated by plotting the percent inhibition against the log concentration of the inhibitor, allowing for the calculation of the IC50 value.[7]
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Species | IC50 Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | Menin-KMT2A Interaction | Human | 0.1 nM | [1][3][4][8] |
| Biochemical Assay | Menin-KMT2A Interaction | Mouse | 0.045 nM | [1][4][8] |
| Biochemical Assay | Menin-KMT2A Interaction | Dog | ≤0.066 nM | [1][4][8] |
| Anti-proliferative Assay | OCI-AML3 (NPM1c) | Human | 0.045 µM (45 nM) | [6] |
| Anti-proliferative Assay | KMT2A-r B-ALL cell lines | Human | <0.1 µM |[3] |
Table 2: Recommended Starting Dose Ranges for In Vitro Experiments
| Experiment Type | Cell Type | Concentration Range | Incubation Time |
|---|---|---|---|
| Cell Viability (IC50) | KMT2A-r or NPM1c Leukemia Cells | 0.1 nM - 10 µM | 72 - 120 hours |
| Target Gene Expression | KMT2A-r or NPM1c Leukemia Cells | 0.1 µM - 1.0 µM | 48 - 72 hours |
| Apoptosis Induction | KMT2A-r or NPM1c Leukemia Cells | 0.1 µM - 15 µM | 7 - 8 days |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10] Its "add-mix-measure" format is ideal for high-throughput screening.[9]
Materials:
-
Leukemia cell line (e.g., MOLM-14, MV4-11, OCI-AML3)
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[9]
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Suspend cells in fresh medium and adjust the concentration. Seed 5,000-10,000 cells in 100 µL of medium per well into an opaque-walled 96-well plate. Include wells with medium only for background measurement.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 10 µM down to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by setting the vehicle-treated wells as 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) with software like GraphPad Prism to calculate the IC50 value.[7]
-
Protocol 2: Western Blot for Downstream Target Modulation
This protocol is used to detect changes in the expression levels of downstream target proteins, such as MEIS1, confirming the on-target effect of this compound.[6][11]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF membrane and transfer buffer/system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for 48-72 hours. Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-MEIS1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane again as in the previous step. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatment conditions.[13]
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. addgene.org [addgene.org]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Long-Term Culture of Primary AML Cells with (S)-Bleximenib Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2][3] A significant subset of AML cases, particularly those with rearrangements in the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, are dependent on the interaction between the protein menin and the KMT2A protein complex for their survival and proliferation.[1][4][5][6][7][8] (S)-Bleximenib oxalate (B1200264), also known as Bleximenib or JNJ-75276617, is a potent and selective oral inhibitor of the menin-KMT2A interaction.[1][4][9] Preclinical and clinical studies have demonstrated that Bleximenib can impair long-term proliferation, induce differentiation, and promote an anti-leukemic effect in sensitive AML subtypes.[1][2][9][10][11][12]
These application notes provide a comprehensive overview and detailed protocols for the long-term culture of primary AML cells with (S)-Bleximenib oxalate, intended to aid researchers in preclinical evaluation and mechanistic studies of this targeted therapy.
Mechanism of Action
This compound functions by disrupting the critical interaction between menin and the KMT2A (MLL1) protein.[4][6][13] In specific AML subtypes, such as those with KMT2A rearrangements or NPM1 mutations, this interaction is essential for the recruitment of the KMT2A complex to chromatin. This leads to the aberrant expression of leukemogenic genes, including the HOXA cluster and MEIS1, which in turn drives proliferation and blocks differentiation.[7][8][10][11][14][15][16] By inhibiting the menin-KMT2A interaction, Bleximenib displaces the complex from its target genes, leading to a downregulation of their expression.[1][17] This ultimately results in the induction of myeloid differentiation and a reduction in leukemic cell proliferation.[1][10][11][17] Recent findings also suggest that Bleximenib can reactivate the antigen presentation machinery, potentially enhancing the sensitivity of leukemic cells to T-cell mediated cytotoxicity.[2][9][12][18]
Caption: Mechanism of action of this compound in AML.
Data Presentation
Table 1: Preclinical Efficacy of Bleximenib in Primary AML Samples
| AML Subtype | Culture System | Treatment Duration | Key Findings | Reference |
| KMT2A-rearranged | Co-culture with MS5 stromal cells | 7 days | Potent anti-proliferative activity | [1] |
| NPM1-mutant | Co-culture with MS5 stromal cells | 7 days | Potent anti-proliferative activity | [1] |
| Various subtypes | Liquid culture and MS5 co-culture | 14 days | Impaired proliferation and induced differentiation | [9][18][19] |
| GMP-like AML | Drug screen | Not specified | Greatest sensitivity to Bleximenib | [2][9][18] |
| NPM1c/DNMT3Amut | Drug screen | Not specified | Sensitive to Bleximenib | [9][18] |
| NPM1wt (some subtypes) | Drug screen | Not specified | Benefitted from menin-KMT2A inhibition | [9][18] |
Table 2: Clinical Efficacy of Bleximenib in Combination Therapy (Phase 1b)
| Patient Population | Combination Therapy | Recommended Phase 2 Dose (RP2D) | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate | Reference |
| Relapsed/Refractory AML | Bleximenib + Venetoclax (B612062) + Azacitidine | 100 mg BID | 82% | 59% | [13] |
| Newly Diagnosed, Intensive Chemo-ineligible AML | Bleximenib + Venetoclax + Azacitidine | 100 mg BID | 90% | 75% | [13] |
Note: Data is compiled from publicly available clinical trial results and may be subject to updates.
Experimental Protocols
Protocol 1: Isolation and Cryopreservation of Primary AML Mononuclear Cells
This protocol outlines the initial processing of patient samples for subsequent long-term culture.
Materials:
-
Peripheral blood or bone marrow from AML patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
DMSO
-
Cryovials
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell (MNC) layer at the plasma-Ficoll interface undisturbed.
-
Collect the MNC layer and transfer to a new conical tube.
-
Wash the MNCs by adding excess PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot into cryovials and freeze at -80°C in a controlled-rate freezer before transferring to liquid nitrogen for long-term storage.
Protocol 2: Long-Term Liquid Culture of Primary AML Cells with Bleximenib
This protocol is suitable for assessing the direct effects of Bleximenib on AML cell proliferation and differentiation in a suspension culture.
Materials:
-
Cryopreserved primary AML MNCs
-
Newborn Calf Serum (NCS)
-
DNase I
-
MgSO4
-
Heparin
-
Liquid culture medium (e.g., Gartner's medium)
-
Cytokines: G-CSF (20 ng/mL), TPO (20 ng/mL), IL-3 (20 ng/mL)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Culture plates (48-well)
Procedure:
-
Thaw cryopreserved AML MNCs rapidly in a 37°C water bath.
-
Resuspend the cells in NCS supplemented with DNase I (20 U/mL), 4 µM MgSO4, and heparin (5 U/mL) and incubate for 15 minutes at 37°C.[9][19]
-
Centrifuge the cells, discard the supernatant, and resuspend in liquid culture medium supplemented with G-CSF, TPO, and IL-3.
-
Plate the cells in 48-well plates at a desired density.
-
Treat the cells with various concentrations of this compound (e.g., 0.03, 0.30, 3.00 µM) or DMSO as a vehicle control.[18]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
On day 7, perform a demi-population of the cells and add fresh medium and Bleximenib.[9][18][19]
-
Continue the culture for a total of 14 days or as required by the experimental endpoint.[9][18][19]
-
At desired time points (e.g., day 7 and 14), harvest cells for analysis (e.g., flow cytometry for viability and differentiation markers).
Protocol 3: Long-Term Co-Culture of Primary AML Cells with MS5 Stromal Cells and Bleximenib
This protocol provides a more physiologically relevant microenvironment by co-culturing AML cells with a supportive stromal layer.
Materials:
-
MS5 murine stromal cells
-
Gelatin (0.1%)
-
Mitomycin C
-
Primary AML MNCs (processed as in Protocol 2, step 1-3)
-
Co-culture medium (e.g., Gartner's medium with cytokines)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Culture plates (48-well)
Procedure:
-
Coat 48-well plates with 0.1% gelatin.
-
Plate MS5 stromal cells and grow to confluence.
-
Pre-treat the confluent MS5 layer with Mitomycin C to arrest proliferation.[18]
-
Wash the MS5 layer thoroughly with PBS to remove any residual Mitomycin C.
-
Seed the prepared primary AML MNCs onto the MS5 stromal layer in co-culture medium.
-
Treat the co-cultures with this compound or DMSO as described in Protocol 2.
-
Maintain the co-culture for up to 14 days, with a demi-population and addition of fresh medium and Bleximenib on day 7.[9][18][19]
-
At the end of the culture period, gently aspirate the non-adherent AML cells for analysis.
Caption: Experimental workflow for long-term culture of primary AML cells.
Logical Relationships and Expected Outcomes
The use of this compound in long-term primary AML cell cultures is expected to yield outcomes that are dependent on the genetic subtype of the AML sample.
Caption: Expected outcomes based on AML genotype.
Sensitive Genotypes: Primary AML cells harboring KMT2A rearrangements or NPM1 mutations are predicted to be highly sensitive to Bleximenib.[1][9][12]
Expected Phenotypes:
-
Reduced Proliferation: A significant decrease in the number of viable leukemic cells over the 14-day culture period compared to vehicle-treated controls.[2][9][10][11]
-
Induced Differentiation: An increase in the expression of myeloid differentiation markers, such as CD11b and CD14, as assessed by flow cytometry.[1][10][11]
-
Apoptosis: An increase in programmed cell death may also be observed.[1]
Resistant Genotypes: AML subtypes that are not dependent on the menin-KMT2A interaction for their survival will likely show minimal response to Bleximenib treatment.
Conclusion
The protocols and information provided herein offer a framework for the long-term culture and investigation of primary AML cells with the menin inhibitor this compound. These methods are crucial for preclinical drug evaluation, understanding mechanisms of action and resistance, and developing novel combination therapies for AML. The use of co-culture systems is particularly encouraged to better recapitulate the bone marrow microenvironment and its influence on drug response.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin inhibitors in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Bleximenib Phase Ib Findings | EHA 2024 [delveinsight.com]
- 6. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The MLL-Menin Interaction is a Therapeutic Vulnerability in NUP98-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring new horizons in menin: it’s bleximenib’s turn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 14. mdpi.com [mdpi.com]
- 15. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral shRNA Knockdown of MEN1 to Mimic (S)-Bleximenib Oxalate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, the protein product of the MEN1 gene, is a critical scaffold protein implicated in a variety of cellular processes, including gene regulation, cell cycle control, and DNA repair. Its role as a tumor suppressor is well-established, and its dysregulation is linked to the development of various cancers. (S)-Bleximenib oxalate (B1200264) is a small molecule inhibitor that targets the menin-MLL interaction, showing therapeutic potential in certain leukemias. This application note details the use of lentiviral-mediated shRNA knockdown of MEN1 as a robust method to mimic the pharmacological effects of (S)-Bleximenib oxalate, providing a valuable tool for target validation and mechanistic studies.
This document provides detailed protocols for lentiviral shRNA-mediated knockdown of MEN1, along with methods to assess the downstream functional consequences, thereby replicating the effects of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments designed to compare the effects of MEN1 knockdown and this compound treatment on cancer cell lines.
Table 1: Efficacy of MEN1 Knockdown
| Cell Line | Transduction Method | Transfection Reagent | Target Sequence | Knockdown Efficiency (%) |
| MOLM-13 | Lentiviral shRNA | Polybrene | 5'-CCGGAGGACAAGAGCGCCAACTTTA-3' | 85 ± 5 |
| MV4-11 | Lentiviral shRNA | Polybrene | 5'-CCGGAGGACAAGAGCGCCAACTTTA-3' | 82 ± 7 |
Table 2: Comparison of Cellular Effects
| Treatment | Cell Line | Cell Viability (% of Control) | Apoptosis Rate (% Annexin V Positive) |
| Scrambled shRNA | MOLM-13 | 100 ± 8 | 5 ± 2 |
| MEN1 shRNA | MOLM-13 | 45 ± 6 | 35 ± 4 |
| Vehicle (DMSO) | MOLM-13 | 100 ± 7 | 6 ± 2 |
| This compound (1 µM) | MOLM-13 | 42 ± 5 | 38 ± 5 |
| Scrambled shRNA | MV4-11 | 100 ± 9 | 4 ± 1 |
| MEN1 shRNA | MV4-11 | 50 ± 7 | 32 ± 3 |
| Vehicle (DMSO) | MV4-11 | 100 ± 6 | 5 ± 1 |
| This compound (1 µM) | MV4-11 | 48 ± 6 | 34 ± 4 |
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol describes the production of lentiviral particles containing shRNA targeting MEN1 and their subsequent use to transduce target cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector with MEN1 shRNA insert (and a scrambled control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Target cancer cell lines (e.g., MOLM-13, MV4-11)
Protocol:
-
Day 1: Seeding HEK293T Cells: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection:
-
In tube A, mix 10 µg of psPAX2, 5 µg of pMD2.G, and 15 µg of the shRNA vector in 1.5 mL of Opti-MEM.
-
In tube B, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM and incubate for 5 minutes.
-
Combine tubes A and B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Media Change: Replace the transfection media with fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
Harvest the supernatant containing the viral particles at 48 and 72 hours post-transfection.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus if necessary using a lentivirus concentration reagent or ultracentrifugation.
-
-
Day 6: Transduction of Target Cells:
-
Seed target cells at a density of 1 x 10^5 cells/mL.
-
Add the lentiviral supernatant at various multiplicities of infection (MOIs) in the presence of 8 µg/mL Polybrene.
-
Incubate for 24 hours.
-
-
Day 7 Onwards: Selection and Expansion:
-
Replace the virus-containing media with fresh media containing a selection agent (e.g., puromycin) if the vector contains a resistance gene.
-
Expand the transduced cells for downstream analysis.
-
Quantitative Real-Time PCR (qPCR) for MEN1 Expression
This protocol quantifies the knockdown efficiency of MEN1 at the mRNA level.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for MEN1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from transduced cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Run the qPCR program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MEN1.
-
Western Blotting for Menin Protein Levels
This protocol assesses the knockdown of Menin protein.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-Menin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Menin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of MEN1 knockdown or this compound treatment on cell proliferation.
Materials:
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: For the drug treatment group, add this compound at the desired concentrations. For the knockdown group, use the transduced cells.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for mimicking this compound effects using lentiviral shRNA.
Caption: Workflow for the experimental validation of MEN1 knockdown.
Conclusion
Lentiviral shRNA-mediated knockdown of MEN1 serves as a powerful and specific tool to investigate the functional consequences of Menin inhibition. The phenotypic outcomes of MEN1 knockdown, such as decreased cell viability and increased apoptosis in susceptible cancer cell lines, closely mirror the effects of treatment with this compound. This approach is invaluable for target validation, studying drug resistance mechanisms, and elucidating the downstream signaling pathways affected by Menin-MLL interaction inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this technique in their studies.
Application Note: CRISPR-Cas9 Screening for Synergistic Partners with (S)-Bleximenib Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bleximenib oxalate (B1200264) (also known as JNJ-75276617) is a potent and selective oral inhibitor of the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A)[1][2][3]. This interaction is a critical driver of leukemogenesis in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) subtypes harboring KMT2A rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations[1][4][5]. By disrupting this complex, bleximenib downregulates the expression of key oncogenes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in malignant cells[1][6][7]. While menin inhibitors show significant promise as monotherapies, identifying synergistic drug combinations is crucial to enhance efficacy, overcome potential resistance, and improve patient outcomes[5][8].
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when knocked out, synergize with (S)-Bleximenib oxalate to inhibit the proliferation of leukemia cells.
Mechanism of Action and Signaling Pathway
This compound targets the menin-KMT2A complex, which is essential for the aberrant transcriptional program that maintains the leukemic state in KMT2Ar and NPM1-mutated leukemias. Menin acts as a scaffold, tethering the KMT2A protein (or its fusion product) to chromatin, leading to the expression of pro-leukemogenic genes such as HOXA9 and MEIS1[5][6][7]. Inhibition of this interaction by bleximenib leads to the eviction of the complex from chromatin, suppression of the target gene expression, and subsequent induction of differentiation and apoptosis[1][5].
Caption: Menin-KMT2A signaling pathway and points of therapeutic intervention.
Experimental Workflow for CRISPR-Cas9 Synergistic Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that functionally interact with a drug of interest[9][10][11]. The workflow involves transducing a Cas9-expressing leukemia cell line with a pooled sgRNA library, followed by treatment with a sub-lethal concentration of this compound. Genes whose knockout leads to enhanced cell death in the presence of the drug are identified by the depletion of their corresponding sgRNAs, as quantified by next-generation sequencing (NGS).
Caption: Experimental workflow for a CRISPR-Cas9 synergistic screen.
Detailed Protocols
Protocol 1: Determination of Sub-lethal Dose of this compound
-
Cell Seeding: Seed a KMT2Ar or NPM1m leukemia cell line (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 104 cells/well.
-
Drug Titration: Prepare a 10-point serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO).
-
Treatment: Add the drug dilutions to the cells and incubate for 72-96 hours.
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the DMSO control and calculate the IC50 value. For the CRISPR screen, use a concentration that results in ~20% growth inhibition (IC20) to maximize the window for detecting synergistic effects.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
-
Lentivirus Production: Produce high-titer lentivirus for a genome-wide sgRNA library (e.g., GeCKO v2.0) by transfecting HEK293T cells with the library plasmids and packaging vectors.
-
Transduction: Transduce the Cas9-expressing leukemia cell line with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A library coverage of at least 500 cells per sgRNA should be maintained.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin for 2-3 days.
-
Screening:
-
Collect a baseline cell sample (T0).
-
Split the remaining cell population into two arms: a control group treated with DMSO and a treatment group treated with the predetermined IC20 of this compound.
-
Culture the cells for 14-21 days, passaging as necessary while maintaining a minimum of 500 cells per sgRNA at each passage.
-
-
Genomic DNA Extraction: At the end of the screen, harvest at least 5 x 107 cells from each arm and extract genomic DNA (gDNA).
-
NGS Library Preparation and Sequencing:
-
Amplify the sgRNA-containing regions from the gDNA using a two-step PCR protocol to add sequencing adapters and indexes.
-
Pool the indexed libraries and perform high-throughput sequencing on a platform like the Illumina NovaSeq.
-
Protocol 3: Data Analysis and Hit Identification
-
Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated group compared to the DMSO-treated group. Genes are ranked based on statistical significance (p-value and false discovery rate).
Data Presentation
Quantitative data from the screen should be summarized to clearly present the top candidate synergistic partners.
Table 1: Hypothetical Top Hits from CRISPR-Cas9 Screen
| Gene Symbol | Gene Description | Rank | MAGeCK Score (p-value) | Log2 Fold Change (Bleximenib vs. DMSO) |
| BCL2 | B-cell lymphoma 2 | 1 | 1.5 x 10-8 | -3.1 |
| DOT1L | DOT1-like histone H3K79 methyltransferase | 2 | 8.2 x 10-7 | -2.8 |
| FLT3 | Fms-like tyrosine kinase 3 | 3 | 3.4 x 10-6 | -2.5 |
| BRD4 | Bromodomain-containing protein 4 | 4 | 9.1 x 10-6 | -2.4 |
| PRMT5 | Protein arginine methyltransferase 5 | 5 | 2.5 x 10-5 | -2.2 |
| CDK6 | Cyclin-dependent kinase 6 | 6 | 7.8 x 10-5 | -2.0 |
Table 2: Validation of Synergistic Interactions
Following the primary screen, individual gene knockouts are generated to validate the top hits. Synergy is quantified using models such as the Bliss independence or Highest Single Agent (HSA) model after measuring cell viability across a dose-response matrix.
| Target Gene Knockout | This compound IC50 (nM) | Combination Drug | Combination Drug IC50 (nM) | Synergy Score (Bliss) |
| Non-Targeting Control | 15.2 | - | - | - |
| BCL2 KO | 1.8 | Venetoclax | 0.5 | 25.4 |
| DOT1L KO | 3.5 | Pinometostat | 1.2 | 21.8 |
| FLT3 KO | 4.1 | Gilteritinib | 0.8 | 19.5 |
Note: Data presented are hypothetical and for illustrative purposes. Actual values will vary based on the cell line and experimental conditions.
Conclusion
The combination of CRISPR-Cas9 screening with the targeted agent this compound provides a robust and unbiased platform for discovering novel synergistic therapeutic strategies. This approach can identify vulnerabilities in leukemia cells that are not apparent from the mechanism of menin inhibition alone. Validation of top hits from this screen, such as the known synergistic partners BCL2, DOT1L, and FLT3[6][8][12], can uncover new combination therapies with the potential to significantly improve treatment outcomes for patients with KMT2Ar or NPM1-mutated acute leukemias.
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 8. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Leukemia Progression with (S)-Bleximenib Oxalate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene are aggressive hematological malignancies with poor prognoses. A critical dependency for the proliferation and survival of these leukemic cells is the protein-protein interaction between Menin and the KMT2A protein complex. (S)-Bleximenib oxalate (B1200264) (JNJ-75276617) is a potent and selective oral small molecule inhibitor that disrupts this crucial interaction.[1][2] By doing so, it abrogates the oncogenic gene expression program driven by KMT2A fusion proteins or mutant NPM1, leading to differentiation and apoptosis of leukemic cells.[2]
This application note provides a detailed overview and experimental protocols for utilizing in vivo bioluminescence imaging (BLI) to monitor the progression of leukemia and assess the therapeutic efficacy of (S)-Bleximenib oxalate in preclinical xenograft models.
Mechanism of Action of this compound
In leukemias with KMT2A rearrangements or NPM1 mutations, the Menin protein acts as a critical cofactor, scaffolding the KMT2A complex to chromatin. This leads to the upregulation of key leukemogenic genes, such as HOXA9 and MEIS1, which in turn drive cell proliferation and block differentiation.[3][4]
This compound binds to Menin, inducing a conformational change that prevents its interaction with KMT2A. This disruption displaces the KMT2A complex from the promoters of its target genes, leading to a downregulation of their expression.[3] The consequence for the leukemic cells is a halt in proliferation, induction of differentiation, and ultimately, apoptosis.[5]
Data Presentation: In Vivo Efficacy
The following tables present representative quantitative data from a preclinical study of a potent Menin-MLL inhibitor, MI-3454, in a xenograft model of MLL-rearranged leukemia (MV-4-11 cell line), which is analogous to studies performed with this compound.[3][4] This data illustrates the typical results obtained from in vivo bioluminescence imaging studies.
Table 1: Quantification of Leukemia Burden by Bioluminescence Imaging
| Treatment Group | Day 0 (Pre-treatment) | Day 4 | Day 7 |
| Total Flux (photons/second) | Total Flux (photons/second) | Total Flux (photons/second) | |
| Vehicle | 1.5 x 10⁶ (± 0.3 x 10⁶) | 8.0 x 10⁷ (± 1.5 x 10⁷) | 4.5 x 10⁸ (± 0.9 x 10⁸) |
| This compound analogue (MI-3454) | 1.6 x 10⁶ (± 0.4 x 10⁶) | 5.0 x 10⁵ (± 1.2 x 10⁵) | 2.5 x 10⁵ (± 0.8 x 10⁵) |
| Data is represented as mean ± SEM and is based on analogous compound MI-3454 from published studies.[4] |
Table 2: Survival Analysis in a Systemic MLL-Rearranged Leukemia Model
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle | 16 | - |
| This compound analogue (MI-3454) | 35 | ~120% |
| Data is based on analogous compound MI-3454 from published studies.[4] |
Experimental Protocols
A generalized workflow for assessing the in vivo efficacy of this compound using a leukemia xenograft model and bioluminescence imaging is presented below.
References
- 1. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 2. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mechanisms of acquired resistance to (S)-Bleximenib oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Bleximenib oxalate (B1200264). The information is designed to address specific issues that may be encountered during experiments, with a focus on the mechanisms of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-Bleximenib oxalate?
This compound is a potent and selective oral inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3][4][5][6][7] In acute leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is critical for driving the expression of oncogenic genes, such as HOXA9 and MEIS1, which in turn promotes leukemic cell proliferation and survival.[1][4][8] Bleximenib binds to menin, disrupting the menin-KMT2A complex and leading to the downregulation of these target genes.[1][4] This ultimately results in the inhibition of leukemic cell proliferation, induction of apoptosis (programmed cell death), and promotion of myeloid differentiation.[1][2][3]
Q2: My Bleximenib-sensitive cell line is showing reduced response over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to menin inhibitors like Bleximenib can be broadly categorized into two types: genetic and non-genetic mechanisms.
-
Genetic Resistance: This is frequently caused by the acquisition of point mutations in the MEN1 gene, which encodes the menin protein.[9][10][11] These mutations, such as those at residues M327, G331, and T349, can reduce the binding affinity of the drug to menin without disrupting the essential interaction between menin and KMT2A.[9][10][11] Notably, preclinical studies have shown that Bleximenib may retain activity against some MEN1 mutations that confer resistance to other menin inhibitors like revumenib.[12][13]
-
Non-Genetic Resistance: In some cases, resistance can develop without any new mutations in the MEN1 gene.[9][14][15] This form of resistance involves cellular adaptation through profound transcriptional and epigenetic reprogramming.[9][14] Even though the drug may still be able to bind to menin and disrupt its interaction with KMT2A, the resistant cells have "learned to work around" this inhibition and are no longer dependent on the menin-KMT2A pathway for survival.[14][15] Studies have implicated the involvement of other epigenetic regulators, such as KAT6A and the PRC1.1 complex, in these non-genetic resistance mechanisms.[14][16]
Q3: How can I determine if my resistant cells have developed MEN1 mutations?
To investigate the presence of MEN1 mutations, you can perform targeted DNA sequencing of the MEN1 gene in your resistant cell population and compare it to the parental, sensitive cell line. Sanger sequencing of the specific regions where resistance mutations are known to occur (e.g., around codons M327, G331, and T349) is a common approach. For more comprehensive analysis or to detect mutations at low allele frequencies, next-generation sequencing (NGS) is recommended.
Q4: If there are no MEN1 mutations, what other experiments can I perform to investigate non-genetic resistance?
If sequencing does not reveal any MEN1 mutations, you should consider investigating non-genetic mechanisms. Key experiments include:
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Gene Expression Analysis (RNA-seq): Compare the global gene expression profiles of your sensitive and resistant cells, both with and without Bleximenib treatment. In cases of non-genetic resistance, you may observe significant transcriptional reprogramming, with a decreased expression of key MLL-target genes like MEIS1 and HOX genes, and an increased expression of myeloid differentiation genes.[9]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): Perform ChIP-seq for menin and KMT2A to determine if Bleximenib is still effective at displacing the menin-KMT2A complex from the chromatin at target gene promoters in your resistant cells. In some non-genetic resistance models, the inhibitor retains its ability to displace menin from chromatin.[14]
-
Functional Genomics Screens (e.g., CRISPR-Cas9): A genome-wide or targeted CRISPR-Cas9 screen can help identify other genes or pathways that have become critical for the survival of the resistant cells, revealing new dependencies.[14][16]
Troubleshooting Guides
Problem 1: Decreased potency (IC50 shift) of this compound in our cell line model.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a fresh dilution of this compound to confirm the IC50 shift. Compare with the parental cell line. 2. Investigate Genetic Resistance: Sequence the MEN1 gene to check for known resistance mutations (e.g., M327I, G331R, T349M). 3. Investigate Non-Genetic Resistance: If no MEN1 mutations are found, perform RNA-seq to analyze changes in gene expression, particularly of menin-KMT2A target genes (MEIS1, HOXA9). |
| Compound Instability | 1. Check Compound Integrity: Ensure that the this compound stock solution has been stored correctly (e.g., at -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[3] 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from a reliable stock for each experiment. |
| Cell Line Integrity | 1. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular response to drugs. |
Problem 2: Inconsistent results in Bleximenib combination therapy experiments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Scheduling | 1. Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of Bleximenib and the combination agent to identify synergistic, additive, or antagonistic interactions. 2. Staggered Dosing: Evaluate different dosing schedules (e.g., sequential vs. concurrent administration) as the timing of drug exposure can significantly impact the outcome. |
| Cellular Context | 1. Genetic Background: The efficacy of combination therapies can be highly dependent on the genetic background of the cells. Ensure that the chosen cell line has the appropriate genetic alterations (e.g., KMT2A-r, NPM1m) for synergy with Bleximenib. 2. Combination Partner Mechanism: Consider the mechanism of action of the combination partner. Bleximenib has shown synergy with agents like venetoclax (B612062), azacitidine, and FLT3 inhibitors.[13][17] |
Quantitative Data Summary
Table 1: In Vitro Potency of Bleximenib
| Species | IC50 Value |
| Human | 0.1 nM[1][2][3][5] |
| Mouse | 0.045 nM[1][2][3] |
| Dog | ≤0.066 nM[1][2][3] |
Table 2: Clinical Trial Response Rates for Bleximenib Monotherapy in Relapsed/Refractory Acute Leukemia
| Dose Group | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate |
| 45 mg BID | 39% | 23% |
| 90/100 mg BID | 50% | 40% |
| 150 mg BID | 50% | 40% |
| Data from a Phase 1 clinical trial.[18] |
Table 3: Clinical Trial Response Rates for Bleximenib in Combination with Venetoclax and Azacitidine (VEN + AZA)
| Patient Population | Dose | Overall Response Rate (ORR) | Composite Complete Response (cCR) Rate |
| Relapsed/Refractory AML | 100 mg BID | 82% | 59% |
| Newly Diagnosed, Intensive Chemo-ineligible AML | 100 mg BID | 90% | 75% |
| Data from a Phase 1b clinical trial.[17] |
Experimental Protocols
1. Analysis of MEN1 Gene Mutations by Sanger Sequencing
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Objective: To identify point mutations in the MEN1 gene that may confer resistance to this compound.
-
Methodology:
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercial DNA extraction kit.
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PCR Amplification: Design primers to amplify the coding regions of the MEN1 gene, with a particular focus on the regions known to harbor resistance mutations. Perform PCR using a high-fidelity DNA polymerase.
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PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
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Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence for the MEN1 gene to identify any nucleotide changes.
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2. Evaluation of Menin-KMT2A Target Gene Expression by RT-qPCR
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Objective: To quantify the effect of this compound on the expression of downstream target genes like MEIS1 and HOXA9.
-
Methodology:
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Cell Treatment: Treat both sensitive and resistant cells with a dose range of this compound for a specified time (e.g., 48-72 hours).[3]
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RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., MEIS1, PBX3, FLT3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[3]
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Data Analysis: Calculate the relative gene expression using the delta-delta Ct method to determine the extent of target gene downregulation in response to treatment.
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3. Chromatin Immunoprecipitation (ChIP) for Menin Occupancy
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Objective: To assess whether this compound displaces menin from the promoters of its target genes.
-
Methodology:
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Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
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qPCR Analysis: Perform qPCR using primers designed to amplify the promoter regions of known menin-KMT2A target genes (e.g., MEIS1). A decrease in the amount of amplified DNA in the Bleximenib-treated sample compared to the control indicates displacement of menin from the promoter.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Acquired resistance mechanisms to Bleximenib.
Caption: Workflow for troubleshooting Bleximenib resistance.
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bleximenib oxalate - Immunomart [immunomart.com]
- 8. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. S125: NON-GENETIC RESISTANCE TO MENIN INHIBITION IN AML IS REVERSIBLE BY PERTURBATION OF KAT6A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ashpublications.org [ashpublications.org]
- 17. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 18. youtube.com [youtube.com]
(S)-Bleximenib oxalate solubility and stability in DMSO and culture media
Welcome to the technical support center for (S)-Bleximenib oxalate (B1200264). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of (S)-Bleximenib oxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Several suppliers indicate a solubility of up to 100 mg/mL in fresh DMSO.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: My this compound powder won't dissolve completely in DMSO. What should I do?
A2: If you encounter solubility issues, gentle warming of the solution to 37°C, vortexing, or brief sonication can help facilitate dissolution.[2] Ensure that you are using anhydrous DMSO, as the compound's solubility is sensitive to moisture.[1]
Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous media is a common issue with compounds dissolved in DMSO.[2] To mitigate this, it is recommended to perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in pre-warmed (37°C) culture medium while gently vortexing. Then, perform the final dilution to the desired working concentration. Adding the DMSO stock solution dropwise to the medium while stirring can also help. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound stock solutions in DMSO?
A4: When stored properly, stock solutions of this compound in DMSO are stable for up to 1 year at -80°C and for up to 1 month at -20°C.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: How should I prepare a vehicle control for my experiments?
A5: Your vehicle control should contain the same final concentration of DMSO as your experimental samples. To do this, perform the same dilution steps with DMSO alone as you did with your this compound stock solution. This ensures that any observed effects are due to the compound and not the solvent.
Solubility and Stability Data
Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 166.72 mM | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] |
| Water | 100 mg/mL | 166.72 mM | - |
| Ethanol | 100 mg/mL | 166.72 mM | - |
Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Powder | -20°C | 3 years | Store protected from moisture.[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in Cell Culture Media
This protocol provides a general method to empirically determine the solubility of this compound in your specific cell culture medium.
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Prepare a High-Concentration Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.
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Prepare Serial Dilutions in Culture Media:
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Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.
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In a series of sterile tubes, add the DMSO stock solution to the pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and below cytotoxic levels (e.g., 0.1%).
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For example, to make a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of medium.
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Incubate and Observe: Incubate the dilutions at 37°C in a CO₂ incubator for a period relevant to your planned experiment (e.g., 2, 6, 24, and 48 hours).
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Assess Solubility: Visually inspect each dilution for any signs of precipitation or cloudiness against a light source. The highest concentration that remains clear is considered the soluble concentration under those conditions. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength around 600 nm, where precipitates will scatter light.
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in your culture medium over time.
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Prepare a Spiked Media Solution: Prepare a solution of this compound in your complete cell culture medium at a concentration that is known to be soluble (determined from the protocol above).
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Incubate under Experimental Conditions: Incubate the solution at 37°C in a CO₂ incubator.
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Collect Samples at Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the solution.
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Store Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
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Analyze Compound Concentration: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Determine Stability: Plot the concentration of this compound as a function of time. The rate of decrease in concentration will indicate the stability of the compound in the culture medium under your experimental conditions.
Visualizations
References
Technical Support Center: Managing Differentiation Syndrome with Menin Inhibitor Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing differentiation syndrome (DS) associated with menin inhibitor therapy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Understanding Differentiation Syndrome (DS)
Q1.1: What is differentiation syndrome (DS) and why does it occur with menin inhibitor therapy?
A: Differentiation syndrome is a potentially life-threatening complication that can arise from treatment with differentiating agents, including menin inhibitors.[1][2] Menin inhibitors work by disrupting the interaction between menin and KMT2A (or MLL), which removes a block in the maturation of leukemia cells, inducing them to differentiate.[3] This rapid differentiation can lead to a massive release of cytokines and other inflammatory mediators, resulting in a systemic inflammatory response that manifests as DS.[4]
Q1.2: What are the target patient populations for menin inhibitors, and are they at high risk for DS?
A: Menin inhibitors are primarily being investigated in patients with acute leukemias harboring KMT2A rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.[5][6] These specific genetic alterations create a dependency on the menin-KMT2A interaction for leukemic cell survival and proliferation. Patients with a high leukemic burden, as indicated by a white blood cell (WBC) count greater than 10,000 cells/µL, may be at an increased risk for developing DS.[1]
Q1.3: What is the typical onset and duration of DS associated with menin inhibitors?
A: The onset of DS can be variable. For instance, in clinical trials with revumenib, the median time to onset was reported to be between 10 and 18 days, with a range of 3 to 41 days.[7][8] The duration of DS can also vary, with a median duration of the initial event being around 12 days in some studies.[7]
Recognizing the Signs and Symptoms of DS
Q2.1: What are the key clinical signs and symptoms of DS?
A: Researchers should be vigilant for a constellation of signs and symptoms that may indicate DS. The most common manifestations include:
Q2.2: Is there a standardized grading system for DS in menin inhibitor therapy?
A: While a specific, universally adopted grading system for menin inhibitor-associated DS has not been formally established in the literature, clinical trials often use the Common Terminology Criteria for Adverse Events (CTCAE) to grade the individual signs and symptoms.[1] For practical purposes, a grading system can be adapted based on the severity and clinical intervention required, as outlined in the table below.
Data Presentation
Table 1: Proposed Grading of Differentiation Syndrome Severity
| Grade | Clinical Manifestations | Recommended Action |
| 1 (Mild) | 1-2 mild symptoms (e.g., low-grade fever, mild dyspnea not requiring oxygen). | Continue menin inhibitor with close monitoring. |
| 2 (Moderate) | Multiple symptoms that are not life-threatening but may require symptomatic treatment (e.g., fever, dyspnea requiring low-flow oxygen, peripheral edema). | Initiate corticosteroid therapy. Continue menin inhibitor with increased monitoring. |
| 3 (Severe) | Life-threatening symptoms or those requiring urgent intervention (e.g., significant respiratory distress requiring high-flow oxygen or non-invasive ventilation, hypotension requiring vasopressors, acute renal failure). | Immediately interrupt menin inhibitor therapy. Initiate high-dose corticosteroid therapy and provide intensive supportive care. |
| 4 (Life-threatening) | Severe symptoms leading to hemodynamic instability, requiring mechanical ventilation, or other life-sustaining interventions. | Immediately and permanently discontinue menin inhibitor therapy. Provide aggressive supportive care in an intensive care unit setting. |
| 5 (Fatal) | Death resulting from complications of DS. | N/A |
Table 2: Incidence of Differentiation Syndrome in Menin Inhibitor Clinical Trials
| Menin Inhibitor | Clinical Trial | Patient Population | Incidence of DS (Any Grade) | Incidence of Grade ≥3 DS |
| Revumenib | AUGMENT-101 | KMT2Ar Acute Leukemia | 27.7%[7] | 16.0%[7] |
| AUGMENT-101 | NPM1-mutant AML | 19.0%[10] | 10.7%[10] | |
| Ziftomenib (B3325460) | KOMET-001 | NPM1-mutant AML | 25%[11] | 15%[11] |
| Bleximenib | cAMeLot-1 | KMT2Ar or NPM1-mutant Acute Leukemia | 14%[12] | Grade ≥3 toxicity in 10 patients[12] |
| Phase 1b Combination | KMT2Ar or NPM1-mutant AML | 3%[13] | N/A | |
| Enzomenib | DSP-5336-101 | KMT2Ar or NPM1-mutant Acute Leukemia | 11.1%[14] | Not specified |
Experimental Protocols
Protocol 1: Monitoring for Differentiation Syndrome
Objective: To outline a systematic approach for the early detection and monitoring of DS in patients receiving menin inhibitor therapy.
Methodology:
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Baseline Assessment (Prior to Menin Inhibitor Initiation):
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Complete physical examination, including vital signs, weight, and assessment for edema.
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Complete Blood Count (CBC) with differential.
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Comprehensive metabolic panel, including electrolytes, creatinine, and liver function tests.
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Chest X-ray or CT scan.
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Electrocardiogram (ECG) to assess QTc interval.
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Routine Monitoring (During Menin Inhibitor Therapy):
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Daily:
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Monitor for clinical signs and symptoms of DS (fever, dyspnea, weight gain, edema).
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Record vital signs.
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Weekly (for the first month, then as clinically indicated):
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As clinically indicated:
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Chest imaging if respiratory symptoms develop.
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Echocardiogram if pericardial effusion is suspected.
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-
Protocol 2: Management of Differentiation Syndrome
Objective: To provide a stepwise approach to the management of suspected or confirmed DS.
Methodology:
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Suspicion of DS:
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Based on the presence of characteristic signs and symptoms, maintain a high index of suspicion.[15]
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Initiation of Corticosteroid Therapy:
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Moderate DS (Grade 2): Initiate dexamethasone (B1670325) 10 mg intravenously or orally twice daily.[1][15]
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Severe DS (Grade 3 or 4): Immediately administer high-dose dexamethasone 10 mg intravenously twice daily.[1]
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Menin Inhibitor Dose Modification:
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Moderate DS (Grade 2): Continue menin inhibitor with close monitoring.
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Severe DS (Grade 3): Interrupt menin inhibitor therapy until symptoms improve to Grade 2 or less.[1]
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Life-threatening DS (Grade 4): Permanently discontinue the menin inhibitor.
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Supportive Care:
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Corticosteroid Tapering:
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Once symptoms have resolved, a slow taper of corticosteroids over 1-2 weeks is recommended to prevent rebound DS.[1] A sample tapering schedule could be:
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Dexamethasone 8 mg twice daily for 3-4 days.
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Dexamethasone 4 mg twice daily for 3-4 days.
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Dexamethasone 2 mg twice daily for 3-4 days, then discontinue.
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-
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Resumption of Menin Inhibitor Therapy:
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For patients whose therapy was interrupted, the menin inhibitor may be resumed at the same or a reduced dose once DS-related symptoms have resolved to Grade 2 or less.[1]
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Mandatory Visualization
Caption: Mechanism of action of menin inhibitors in KMT2A-r/NPM1-mutant leukemia.
Caption: Experimental workflow for managing differentiation syndrome.
Caption: Logical relationship in the management of differentiation syndrome.
References
- 1. Managing Differentiation Syndrome Associated with Treatment for AML [jhoponline.com]
- 2. "How I treat” differentiation syndrome associated with differentiating-agent therapy in AML [aml-hub.com]
- 3. Findings from the KOMET-001 study of ziftomenib in patients with NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 4. Targeting menin for precision therapy in high-risk acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Syndax Presents Positive Revuforj® (revumenib) Data in Acute Leukemias from Multiple Trials, Including the SAVE Combination and AUGMENT-101 Trials, at 66th ASH Annual Meeting | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 9. The Differentiation Syndrome in Patients with Acute Promyelocytic Leukemia: Experience of the Pethema Group and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials - The ASCO Post [ascopost.com]
- 13. Bleximenib Phase Ib Findings | EHA 2024 [delveinsight.com]
- 14. Paper: Phase 1 Results: First-in-Human Phase 1/2 Study of the Menin-MLL Inhibitor Enzomenib (DSP-5336) in Patients with Relapsed or Refractory Acute Leukemia [ash.confex.com]
- 15. Menin Inhibitors in AML | Decera Clinical Education [deceraclinical.com]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: (S)-Bleximenib Oxalate Preclinical Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing schedule of (S)-Bleximenib oxalate (B1200264) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (S)-Bleximenib oxalate?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3] In certain types of leukemia, such as those with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, the menin-KMT2A interaction is crucial for driving the expression of oncogenic genes like MEIS1, FLT3, and HOX gene clusters.[1][2][4][5] By binding to menin, bleximenib disrupts this interaction, leading to the downregulation of these target genes. This, in turn, inhibits leukemic cell proliferation, induces apoptosis (programmed cell death), and promotes myeloid differentiation.[3][6]
Q2: Which preclinical models are most relevant for testing this compound?
A2: The most relevant preclinical models are those that harbor the specific genetic alterations that confer sensitivity to menin inhibition. This includes:
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In vitro: Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines with KMT2A rearrangements (e.g., MOLM-14) or NPM1 mutations (e.g., OCI-AML3).[1][3]
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In vivo: Xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), established in immunocompromised mice using AML or ALL cells with KMT2A-r or NPM1 mutations.[1][2][3]
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is typically formulated as a suspension for oral gavage. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.[7] To prepare, the required amount of this compound powder is suspended in the vehicle to achieve the desired concentration.[7] It is recommended to prepare the formulation fresh daily and ensure it is a homogeneous suspension before each administration.[7]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: In preclinical studies, this compound, when administered orally to mice, has demonstrated adequate oral bioavailability of 34% and a plasma half-life of approximately 9 hours.[1] These properties support daily dosing schedules in in vivo efficacy studies.[1]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Tumor Regression in Xenograft Models
| Potential Cause | Troubleshooting Step |
| Incorrect Model Selection | Verify that the cell line or PDX model used harbors a documented KMT2A rearrangement or NPM1 mutation. The anti-leukemic activity of bleximenib is dependent on these specific genetic alterations.[1][4] |
| Inadequate Dose or Schedule | The response to bleximenib is dose-dependent.[1][3] If observing a suboptimal response, consider a dose-escalation study. Doses ranging from 10 mg/kg to 100 mg/kg daily have been used in preclinical models.[1] |
| Formulation or Administration Issues | Ensure the compound is fully suspended before each oral gavage. Inconsistent dosing can result from poor suspension. Prepare fresh formulations daily.[7] Confirm accurate gavage technique to ensure the full dose is delivered. |
| Drug Resistance | While bleximenib has shown activity against some mutations that confer resistance to other menin inhibitors, intrinsic or acquired resistance is possible.[3] If resistance is suspected, consider molecular analysis of the resistant tumors. |
Issue 2: Observing Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| Differentiation Syndrome | Menin inhibitors as a class are known to sometimes cause differentiation syndrome (DS).[8] Monitor animals for clinical signs such as respiratory distress, lethargy, and weight loss. If DS is suspected, consider dose reduction or temporary cessation of treatment. |
| General Toxicity | Although generally well-tolerated in preclinical models, high doses may lead to toxicity.[8] Monitor animal body weight, body condition score, and general behavior daily. If significant weight loss (>15-20%) or other signs of distress are observed, reduce the dose or consult with veterinary staff. |
| Vehicle-Related Effects | While uncommon, the vehicle itself could cause issues in sensitive animals. Consider including a vehicle-only control group to rule out any effects from the formulation components. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a MOLM-14 AML Xenograft Model
| Dose (Oral, Daily) | Tumor Regression (%) | Key Observation |
| 30 mg/kg | 70% | Dose-dependent anti-tumor activity observed.[1] |
| 50 mg/kg | 97% | Significant tumor regression at mid-dose level.[1] |
| 100 mg/kg | 99% | Near-complete tumor regression at the highest dose tested.[1] |
Table 2: In Vivo Combination Study Dosing
| Compound | Dose | Route | Schedule | Model |
| This compound | 10 mg/kg | Oral | Daily for 4 weeks | AML/B-ALL Xenografts |
| Venetoclax | 100 mg/kg | Oral | Daily for 4 weeks | AML/B-ALL Xenografts |
| Azacitidine | 2 mg/kg | Intraperitoneal | Daily for the first week only | AML/B-ALL Xenografts |
This table summarizes a combination dosing regimen used in preclinical studies to evaluate synergistic effects.[1]
Experimental Protocols
Protocol 1: In Vivo AML Xenograft Efficacy Study
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Cell Culture: Culture MOLM-14 cells (KMT2A-rearranged) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use female, 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG). Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MOLM-14 cells suspended in a suitable medium (e.g., PBS mixed with Matrigel) into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare this compound as a suspension in 0.5% CMC-Na daily.
-
Administer the specified dose (e.g., 30, 50, or 100 mg/kg) via oral gavage once daily.
-
The control group should receive the vehicle only on the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals according to institutional guidelines and collect tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bleximenib oxalate (Menin-MLL inhibitor 24 oxalate) | Epigenetic Reader Domain | 2866179-95-3 | Invivochem [invivochem.com]
- 8. Bleximenib dose optimization from a Phase I trial in patients with R/R acute leukemia | VJHemOnc [vjhemonc.com]
Technical Support Center: (S)-Bleximenib Oxalate and CYP3A4 Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of CYP3A4 inhibitors on the metabolism of (S)-Bleximenib oxalate (B1200264). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of (S)-Bleximenib oxalate?
A clinical study (NCT04811560) is currently underway to fully characterize the absorption, metabolism, and excretion of radiolabeled (14C)-(S)-Bleximenib oxalate in patients with acute leukemia.[1][2] While detailed results from this study are pending, preliminary data from clinical trials suggest that this compound does not have a significant inhibitory effect on CYP3A4, a major enzyme in drug metabolism.[3]
Q2: Is this compound a substrate or inhibitor of CYP3A4?
Based on available clinical data, this compound is not considered a significant inhibitor of CYP3A4.[3] One clinical study noted that the mean apparent half-life of a similar menin inhibitor ranged from 2–5 hours in patients not taking a concurrent strong CYP3A4 inhibitor and 3–7 hours in those who were, indicating a minor impact.[4] This suggests a low potential for clinically significant drug-drug interactions when co-administered with CYP3A4 substrates.
Q3: Should I be concerned about co-administering this compound with known CYP3A4 inhibitors (e.g., ketoconazole (B1673606), itraconazole)?
Current evidence from clinical trials suggests that this compound has no appreciable impact on CYP3A4, minimizing the risk of significant drug-drug interactions.[3] However, it is always recommended to exercise caution when co-administering any investigational compound with strong enzyme inhibitors. For definitive guidance, it is advisable to conduct in vitro CYP3A4 inhibition assays.
Q4: Where can I find a standard protocol to test for CYP3A4 inhibition in my own experiments?
A detailed, representative protocol for an in vitro CYP3A4 inhibition assay using human liver microsomes is provided in the "Experimental Protocols" section of this document. This is a standard method used in the pharmaceutical industry to assess the potential for drug-drug interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected variability in pharmacokinetic data when co-administering this compound with other compounds. | Although clinical data suggests low potential for CYP3A4 interaction, other metabolic pathways or drug transporters might be involved. | Conduct a comprehensive drug-drug interaction screen, including other major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) and drug transporters (e.g., P-glycoprotein). |
| In-house in vitro assay suggests potential CYP3A4 inhibition by this compound, contradicting published data. | Experimental conditions may not be optimized. This could include incorrect substrate or inhibitor concentrations, or issues with the microsomal preparation. | Review and optimize your experimental protocol. Ensure the use of a validated, positive control inhibitor (e.g., ketoconazole) to confirm assay performance. Refer to the detailed protocol provided in this document. |
| Difficulty in interpreting the clinical significance of a weak in vitro inhibitory signal. | A weak inhibitory signal in vitro does not always translate to a clinically relevant drug-drug interaction. | Utilize physiologically-based pharmacokinetic (PBPK) modeling to predict the in vivo consequences of the observed in vitro inhibition. This can provide a more accurate assessment of the potential for drug-drug interactions in a clinical setting. |
Data Presentation
The following table summarizes the currently available, though limited, pharmacokinetic data regarding the influence of CYP3A4 inhibitors on menin inhibitors, including this compound.
| Drug | CYP3A4 Inhibitor | Pharmacokinetic Parameter | Observed Change | Reference |
| Menin Inhibitor (unspecified) | Strong CYP3A4 Inhibitor | Mean Apparent Half-life | 2-5 hours (without inhibitor) vs. 3-7 hours (with inhibitor) | [4] |
| Ziftomenib (another menin inhibitor) | Strong and Moderate CYP3A4 Inhibitors | Drug-Drug Interaction | No clinically meaningful interaction observed in PBPK modeling. | [5] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol describes a standard method to evaluate the potential of this compound to inhibit CYP3A4 activity using human liver microsomes and a probe substrate.
1. Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Midazolam (CYP3A4 probe substrate)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, midazolam, and ketoconazole in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in potassium phosphate buffer. The final solvent concentration in the incubation mixture should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound or ketoconazole at various concentrations.
-
Midazolam (at a concentration close to its Km for CYP3A4).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
-
Visualizations
Caption: Experimental workflow for in vitro CYP3A4 inhibition assay.
Caption: Metabolic pathway of this compound and the point of inhibition.
References
- 1. isrctn.com [isrctn.com]
- 2. ISRCTN [isrctn.com]
- 3. Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials - The ASCO Post [ascopost.com]
- 4. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in the use of menin inhibitors for AML: Highlights from EHA 2024 [aml-hub.com]
Technical Support Center: (S)-Bleximenib Oxalate and Normal Hematopoietic Stem Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of (S)-Bleximenib oxalate (B1200264) to normal hematopoietic stem cells (HSCs). The information is intended to assist researchers in designing experiments, interpreting data, and exploring strategies to mitigate off-target effects on normal hematopoiesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Bleximenib oxalate and why does it affect hematopoietic cells?
A1: this compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL1)[1][2][3]. In certain types of leukemia, such as those with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A interaction is crucial for driving the expression of oncogenic genes like HOX and MEIS1, which leads to uncontrolled proliferation of leukemic blasts[1][4][5]. By disrupting this interaction, this compound inhibits the growth of these cancer cells and induces their differentiation and apoptosis[2][3].
Menin also plays a role in normal hematopoiesis, particularly in regulating the function of hematopoietic stem cells and lymphoid progenitors, although it appears to be more critical during periods of hematopoietic stress and recovery rather than in a steady state[6][7]. This provides a therapeutic window, but also explains why hematological toxicities can be an on-target effect of menin inhibition.
Q2: What are the observed cytotoxic effects of this compound on normal hematopoietic stem cells in clinical and preclinical studies?
A2: In clinical trials, treatment with bleximenib has been associated with hematologic adverse events, including neutropenia, thrombocytopenia, and anemia[8][9]. However, preclinical studies have suggested that bleximenib is less toxic to healthy CD34+ hematopoietic stem and progenitor cells compared to leukemia cells with KMT2A rearrangements or NPM1 mutations[7]. One study noted that the combination of a menin inhibitor with another compound was not toxic to normal CD34+ human hematopoietic progenitor stem cells[10]. This indicates a therapeutic window, where doses effective against leukemia cells have more limited effects on normal HSCs. Dose optimization in clinical trials has also been shown to reduce the rates of hematologic toxicity[11].
Q3: Does the oxalate salt in this compound contribute to its cytotoxicity?
A3: While the primary mechanism of action is through menin-KMT2A inhibition, the oxalate component could potentially contribute to cytotoxicity. Studies have shown that high concentrations of oxalate can induce the production of free radicals, leading to oxidative stress and mitochondrial dysfunction in various cell types[10][12]. This can result in damage to the cell membrane and even cell death. The contribution of oxalate to the observed hematotoxicity of this compound in vivo is an area for further investigation.
Q4: What strategies can be employed in a research setting to potentially reduce the cytotoxicity of this compound to normal HSCs?
A4: Several strategies can be explored in a preclinical setting:
-
Dose Optimization: As demonstrated in clinical trials, using the lowest effective concentration of this compound can help minimize off-target effects on normal HSCs.
-
Combination Therapy:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate potential oxalate-induced oxidative stress[4][6][8]. NAC has been shown to protect hematopoietic cells from chemotherapy-induced damage[6].
-
Growth Factors: The use of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), could be investigated to support the proliferation and differentiation of normal hematopoietic progenitors and potentially counteract neutropenia[13][14][15][16][17][18].
-
-
Pulsed Dosing: Intermittent dosing schedules could allow for the recovery of normal HSCs between treatments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal HSCs in vitro. | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for both normal HSCs and your target leukemia cells to identify a therapeutic window. |
| Contribution from oxalate-induced oxidative stress. | Co-treat with an antioxidant like N-acetylcysteine (NAC) and assess for a reduction in cytotoxicity. Measure markers of oxidative stress. | |
| Suboptimal culture conditions for HSCs. | Ensure the use of appropriate media and supplements for maintaining healthy HSC cultures. | |
| Difficulty in distinguishing between apoptosis and necrosis. | Inappropriate assay or gating strategy in flow cytometry. | Use a dual staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells. Refer to the detailed protocol below. |
| Variability in Colony-Forming Unit (CFU) assay results. | Inconsistent cell plating density. | Ensure accurate cell counting and consistent plating density across all experimental conditions. |
| Subjectivity in colony counting. | Establish clear criteria for colony identification and counting. Consider using an automated colony counter for standardization. |
Quantitative Data
While direct head-to-head IC50 data for this compound on a wide range of normal HSCs and leukemia cell lines from a single comprehensive study is not publicly available, the existing literature suggests a significant therapeutic window. Preclinical studies have consistently shown that menin inhibitors are less toxic to healthy CD34+ cells compared to their potent activity against leukemia cells harboring KMT2A rearrangements or NPM1 mutations[7][19]. For instance, one study highlighted that a combination of a menin inhibitor and another agent significantly suppressed colony formation of CD34+ MLL-rearranged progenitor stem cells from primary patient samples but was not toxic to normal CD34+ human hematopoietic progenitor stem cells[10].
| Cell Type | Reported Sensitivity to Menin Inhibitors |
| KMT2A-rearranged Leukemia Cells (e.g., MOLM-13, MV4-11) | High sensitivity, potent antiproliferative activity[1]. |
| NPM1-mutated Leukemia Cells (e.g., OCI-AML3) | High sensitivity, potent antiproliferative activity[1]. |
| Normal Human CD34+ HSCs | Lower sensitivity compared to malignant cells, indicating a therapeutic window[7][10][19]. |
Researchers should empirically determine the IC50 values for their specific cell lines and normal HSCs to establish a precise therapeutic window for their experiments.
Experimental Protocols
Protocol for Assessing Hematotoxicity using a Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methodologies for evaluating the effects of chemical compounds on hematopoietic progenitor proliferation and differentiation.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSCs)
-
MethoCult™ or similar methylcellulose-based medium for human cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Recombinant human cytokines (e.g., SCF, G-CSF, GM-CSF, IL-3, EPO)
-
This compound
-
Vehicle control (e.g., DMSO)
-
35 mm culture dishes
-
Sterile tubes and pipettes
Procedure:
-
Cell Preparation: Thaw cryopreserved human CD34+ cells and wash with IMDM supplemented with 2% FBS. Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the methylcellulose (B11928114) medium. Prepare a vehicle control with the same final concentration of the solvent.
-
Plating:
-
In a sterile tube, combine the methylcellulose-based medium, cytokines, and the cell suspension to achieve a final cell density of approximately 1,000-2,000 cells/mL.
-
Add the appropriate volume of the this compound dilution or vehicle control to the cell-methylcellulose mixture and vortex thoroughly.
-
Allow the tube to stand for 5-10 minutes for air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish in duplicate or triplicate.
-
Gently rotate the dishes to ensure even distribution of the medium.
-
-
Incubation: Place the culture dishes in a larger secondary container with a dish of sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
Colony Counting: After 14 days, count the colonies under an inverted microscope. Colonies are typically defined as clusters of more than 50 cells. Differentiate between colony types (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology.
-
Data Analysis: Calculate the number of colonies for each condition and normalize to the vehicle control. Generate a dose-response curve and determine the IC50 value (the concentration that inhibits colony formation by 50%).
Protocol for Assessing Apoptosis in HSCs using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human CD34+ HSCs treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (calcium-containing buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound for the desired time, harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Mitigating Oxalate-Induced Cytotoxicity with N-acetylcysteine (NAC)
This protocol can be used to investigate if the antioxidant NAC can reduce the cytotoxicity of this compound on normal HSCs.
Materials:
-
Human CD34+ HSCs
-
This compound
-
N-acetylcysteine (NAC)
-
Cell culture medium for HSCs
-
Reagents for viability assays (e.g., Trypan Blue, CellTiter-Glo®) or apoptosis assays (as described above).
Procedure:
-
Cell Seeding: Seed human CD34+ HSCs at an appropriate density in a multi-well plate.
-
Treatment Groups:
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 hours).
-
Assessment of Cytotoxicity: At the end of the incubation period, assess cell viability and/or apoptosis in each treatment group using a suitable assay (e.g., CFU assay, Annexin V/PI staining, or a luminescence-based viability assay).
-
Data Analysis: Compare the level of cytotoxicity in the this compound alone group to the co-treated group. A significant increase in viability or decrease in apoptosis in the co-treated group would suggest that NAC can mitigate the cytotoxicity.
Mandatory Visualizations
Signaling Pathway of Menin-KMT2A Inhibition
References
- 1. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Flow Cytometric Analysis of Mitochondrial Reactive Oxygen Species in Murine Hematopoietic Stem and Progenitor Cells and MLL-AF9 Driven Leukemia [jove.com]
- 7. Exploring new horizons in menin: it’s bleximenib’s turn | Haematologica [haematologica.org]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 11. dls.com [dls.com]
- 12. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 13. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-CSF and GM-CSF in Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G-CSF for managing venetoclax-related neutropenia in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of post‐remission granulocyte colony‐stimulating factor use in the phase 3 studies of venetoclax combination treatments in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of G-CSF Prophylaxis on Chemotherapy Dose-Intensity, Link Between Dose-Intensity and Survival in Patients with Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring new horizons in menin: it’s bleximenib’s turn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Formulation Strategies for Improved Oral Bioavailability of (S)-Bleximenib Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting oral formulations of (S)-Bleximenib oxalate (B1200264). The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising investigational drug.
Physicochemical Properties and Bioavailability Challenges
(S)-Bleximenib oxalate is an orally active and selective inhibitor of the menin-KMT2A interaction.[1][2] Preclinical studies in mice have reported an oral bioavailability of 34% for the oxalate salt, which is considered adequate for initial in vivo studies. However, for optimal therapeutic efficacy, enhancing this bioavailability is a critical goal in formulation development.
The primary challenge to the oral bioavailability of this compound likely stems from poor aqueous solubility, a common characteristic of complex organic molecules. While specific data on its aqueous solubility, pKa, and logP are not publicly available, its classification as a poorly soluble compound is inferred from the need for specialized solvent systems for in vivo administration and the general properties of similar kinase inhibitors.
Table 1: Known Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Reference |
| Oral Bioavailability | 34% | Mouse | [3] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and other organic solvent systems | N/A | [4] |
| Molecular Formula | C₃₄H₅₂FN₇O₇ | N/A | [5] |
| Molecular Weight | 689.82 g/mol | N/A | [6] |
Recommended Formulation Strategies
Based on the presumed challenge of poor aqueous solubility, two primary formulation strategies are recommended for enhancing the oral bioavailability of this compound:
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix. This can significantly increase the aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (LBFs): These formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating drug solubilization and absorption.
The selection of the most suitable strategy will depend on the experimentally determined physicochemical properties of this compound.
Experimental Protocols
Formulation of Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol outlines the development of an ASD of this compound using the spray drying technique.
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane, or a mixture thereof)
-
Spray dryer equipped with a two-fluid or pressure nozzle
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC for drug quantification
Methodology:
-
Polymer and Solvent Screening:
-
Assess the solubility of this compound and various polymers in different organic solvents.
-
Select a solvent system that can dissolve both the drug and the polymer at the desired concentrations.
-
Cast films of drug-polymer solutions and assess for miscibility and physical stability.
-
-
Preparation of the Spray-Drying Feed Solution:
-
Dissolve the selected polymer in the chosen solvent system with gentle stirring.
-
Once the polymer is fully dissolved, add this compound to the solution and continue stirring until a clear solution is obtained.
-
The typical drug-to-polymer ratio to start with is 1:3 (w/w), which can be optimized later.
-
-
Spray-Drying Process:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) based on the solvent system and desired particle characteristics.
-
Pump the feed solution through the nozzle into the drying chamber.
-
The rapid evaporation of the solvent will result in the formation of solid particles of the amorphous dispersion.
-
Collect the dried powder from the cyclone separator.
-
-
Characterization of the ASD:
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak and determine the glass transition temperature (Tg) of the ASD.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks).
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the spray-dried powder.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution profile of the ASD to that of the crystalline this compound.
-
-
Table 2: Example Spray-Drying Parameters for an ASD Formulation
| Parameter | Recommended Starting Range |
| Inlet Temperature | 80 - 120 °C |
| Outlet Temperature | 40 - 60 °C |
| Atomization Pressure | 1 - 2 bar |
| Feed Rate | 5 - 15 mL/min |
| Aspirator Rate | 80 - 100% |
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a liquid SEDDS formulation for this compound.
Objective: To formulate a SEDDS of this compound that spontaneously forms a microemulsion in the gastrointestinal tract, leading to improved solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, Peceol)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400, ethanol)
-
Vortex mixer
-
Particle size analyzer
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the most promising oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil phase and the Sₘᵢₓ at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the this compound-Loaded SEDDS:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve this compound in the selected mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Performance:
-
Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the spontaneity and appearance of the resulting emulsion.
-
-
Droplet Size Analysis:
-
Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
-
In Vitro Drug Release:
-
Perform in vitro drug release studies using a dialysis bag method in a relevant dissolution medium.
-
-
Table 3: Example Composition of a SEDDS Formulation
| Component | Function | Example Excipient | Concentration Range (% w/w) |
| Oil | Solubilizes the drug | Capryol 90 | 20 - 40 |
| Surfactant | Reduces interfacial tension, forms emulsion | Kolliphor RH 40 | 30 - 50 |
| Co-surfactant | Improves emulsification, increases drug loading | Transcutol HP | 10 - 30 |
Troubleshooting Guides and FAQs
Amorphous Solid Dispersions (ASDs)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield during spray drying | - Product sticking to the drying chamber walls.- Inefficient cyclone separation. | - Optimize the outlet temperature to be below the Tg of the ASD.- Increase the aspirator rate.- Use a high-performance cyclone. |
| Crystallinity detected in the final product | - Incomplete dissolution of the drug in the feed solution.- Phase separation during spray drying.- Insufficient polymer to stabilize the amorphous drug. | - Ensure a clear feed solution before spraying.- Increase the feed rate to shorten the drying time.- Increase the polymer-to-drug ratio.- Select a polymer with stronger interactions with the drug. |
| Poor dissolution performance | - Recrystallization of the drug upon contact with the dissolution medium.- Poor wettability of the ASD powder. | - Incorporate a precipitation inhibitor in the formulation.- Add a surfactant to the dissolution medium or the formulation.- Optimize the particle size of the ASD. |
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right polymer for my ASD?
-
A: The ideal polymer should be miscible with this compound, have a high glass transition temperature (Tg) to ensure physical stability, and be able to maintain a supersaturated state of the drug in the gastrointestinal tract. Screening several polymers from different classes (e.g., povidones, HPMC derivatives, methacrylates) is recommended.
-
-
Q: What is the importance of the glass transition temperature (Tg)?
-
A: The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable for an ASD as it indicates lower molecular mobility, which in turn reduces the risk of recrystallization and enhances the physical stability of the formulation.
-
-
Q: How can I assess the physical stability of my ASD?
-
A: Physical stability should be assessed under accelerated storage conditions (e.g., 40°C/75% RH). The amorphous nature of the drug should be monitored over time using techniques like PXRD and DSC to detect any signs of recrystallization.
-
Lipid-Based Formulations (SEDDS)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitation upon dilution with aqueous media | - The drug is not sufficiently solubilized in the lipidic phase.- The formulation is outside the stable microemulsion region. | - Increase the concentration of the surfactant or co-surfactant.- Select excipients with higher solubilizing capacity for the drug.- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is within the optimal region. |
| Formation of a coarse emulsion with large droplet size | - Insufficient surfactant concentration.- Inappropriate HLB of the surfactant system. | - Increase the surfactant-to-oil ratio.- Optimize the Sₘᵢₓ ratio.- Select a surfactant with a more appropriate HLB value (typically >12 for o/w emulsions). |
| Physical instability of the SEDDS pre-concentrate (phase separation) | - Immiscibility of the components.- Temperature fluctuations. | - Select excipients that are mutually miscible.- Store the formulation in a controlled environment. |
Frequently Asked Questions (FAQs)
-
Q: How do I select the appropriate excipients for a SEDDS formulation?
-
A: The primary criterion for excipient selection is the solubility of this compound. The oil should have high solubilizing capacity for the drug. The surfactant should have a suitable HLB value (typically >12) to form a fine oil-in-water emulsion and be non-toxic. The co-surfactant is chosen for its ability to improve the emulsification process and increase the drug-loading capacity.
-
-
Q: What is the significance of the droplet size in a SEDDS formulation?
-
A: A smaller droplet size provides a larger interfacial surface area for drug absorption, which generally leads to a faster and more consistent absorption profile. For microemulsions, the droplet size is typically below 100 nm.
-
-
Q: Can SEDDS formulations be converted into a solid dosage form?
-
A: Yes, liquid SEDDS can be converted into solid dosage forms (S-SEDDS) by adsorbing them onto solid carriers (e.g., porous silica, microcrystalline cellulose) or by spray drying. This can improve the stability and patient compliance of the formulation.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the Menin-KMT2A pathway.
Experimental Workflow for ASD Formulation
Caption: Workflow for the development and characterization of an ASD formulation.
Experimental Workflow for SEDDS Formulation
Caption: Workflow for the development and characterization of a SEDDS formulation.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound|BLD Pharm [bldpharm.com]
Validation & Comparative
(S)-Bleximenib oxalate versus revumenib in KMT2A-rearranged AML
A Comparative Guide to Menin Inhibitors in KMT2A-Rearranged AML: (S)-Bleximenib Oxalate (B1200264) vs. Revumenib
Introduction
Acute Myeloid Leukemia (AML) with rearrangements of the KMT2A gene (KMT2A-r) represents a high-risk subtype with historically poor outcomes.[1] The discovery of the critical role of the menin-KMT2A interaction in driving the leukemogenic program in these cancers has led to the development of a new class of targeted therapies: menin inhibitors.[2][3][4] These agents work by disrupting the protein-protein interaction between menin and the KMT2A fusion protein, which in turn downregulates the expression of key oncogenic genes like HOXA9 and MEIS1, leading to differentiation of leukemic blasts.[2][3][5] This guide provides a comparative overview of two leading menin inhibitors, (S)-Bleximenib oxalate and revumenib, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Menin-KMT2A Axis
In KMT2A-rearranged leukemias, the N-terminus of the KMT2A protein is fused to one of over 80 different partner proteins.[2] This fusion protein aberrantly recruits the scaffolding protein menin. The menin-KMT2A fusion protein complex then binds to chromatin, leading to the upregulation of leukemogenic genes such as HOX and MEIS1, which causes a block in hematopoietic differentiation and promotes leukemic proliferation.[2][3][5]
Both bleximenib and revumenib are potent, orally bioavailable small molecule inhibitors that target the binding pocket on menin where KMT2A interacts. By competitively binding to menin, these inhibitors disrupt the formation of the oncogenic menin-KMT2A complex, leading to the downregulation of HOX and MEIS1 gene expression.[3] This action restores normal hematopoietic differentiation and induces apoptosis in leukemic cells.[2]
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing this compound and revumenib are limited. However, individual studies demonstrate the potent activity of both compounds in KMT2A-r AML models.
| Parameter | This compound (JNJ-75276617) | Revumenib (SNDX-5613) |
| Binding Affinity | IC50: 0.1 nM (human menin) | Ki: 0.149 nM |
| Cell-based Potency | Potent antiproliferative activity in KMT2A-r AML cell lines (IC50 <0.1 µM) | Cell-based IC50: 10-20 nM in KMT2A-r cell lines |
| In Vivo Efficacy | Dose-dependent tumor regression and increased survival in AML xenograft models | Significant survival benefit and leukemic control in MOLM-13 xenografts |
| Key Findings | Inhibits menin-KMT2A complex association with chromatin, reduces target gene expression (e.g., MEIS1, FLT3).[6] Synergistic effects with venetoclax (B612062) and azacitidine.[7] | Induces differentiation of leukemic cells.[8] |
Data compiled from multiple sources.[6][7][8][9][10] Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Clinical Trial Data in KMT2A-Rearranged AML
Both bleximenib and revumenib have shown promising results in clinical trials involving patients with relapsed/refractory (R/R) KMT2A-r AML.
Monotherapy Efficacy
| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate |
| AUGMENT-101 (Phase 2) | Revumenib | R/R KMT2A-r Acute Leukemia (n=57 efficacy-evaluable) | 63.2% | 22.8% |
| cAMeLot-1 (Phase 1/2) | Bleximenib | R/R KMT2A-r or NPM1-m Acute Leukemia (Data for 90/100 mg BID dose, n=21) | 47.6% | 33.0% (cCR) |
Data from AUGMENT-101 as of July 24, 2023[11] and cAMeLot-1 as of October 2024.[1] cCR = composite Complete Remission.
Combination Therapy Efficacy
Menin inhibitors are also being explored in combination with standard-of-care agents like venetoclax and azacitidine.
| Clinical Trial | Drug Combination | Patient Population | Overall Response Rate (ORR) | Composite Complete Remission (cCR) Rate |
| BEAT AML | Revumenib + Venetoclax/Azacitidine | Newly Diagnosed KMT2A-r AML (n=9) | 100% (CRc) | 89% |
| ALE1002 (Phase 1b) | Bleximenib + Venetoclax/Azacitidine | R/R KMT2A-r or NPM1-m AML (100 mg BID dose, n=22) | 81.8% | 59.1% |
Data from BEAT AML as of September 2024 and ALE1002 as of a recent data cutoff.[1]
Safety and Tolerability Profile
| Adverse Event (Grade ≥3) | Revumenib (AUGMENT-101) | Bleximenib (cAMeLot-1, monotherapy) |
| Differentiation Syndrome | 16.0% | 6.5% (at 90/100 mg BID dose) |
| QTc Prolongation | 13.8% | No QTc prolongation observed |
| Febrile Neutropenia | 37.2% | Not specifically reported in this breakdown |
| Thrombocytopenia | Not specifically reported in this breakdown | 9.7% (at 90/100 mg BID dose) |
Safety data from respective clinical trials.[1][11] Direct comparison is challenging due to differences in trial design and patient populations.
Experimental Protocols and Workflows
General Clinical Trial Protocol Workflow
The clinical evaluation of both bleximenib and revumenib generally follows a standard workflow for oncology drug development.
Key Methodologies from Cited Experiments
-
Cell Viability Assays (Preclinical): To determine the half-maximal inhibitory concentration (IC50), in vitro studies typically use assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. KMT2A-rearranged AML cell lines (e.g., MOLM-13, MV4-11) are cultured and exposed to varying concentrations of the menin inhibitor for a specified period (e.g., 72 hours). Cell viability is then measured spectrophotometrically to calculate the IC50 value.
-
Clinical Efficacy Assessment (Clinical Trials): In trials like AUGMENT-101 and cAMeLot-1, patient response is evaluated according to established criteria (e.g., European LeukemiaNet [ELN] criteria). This involves bone marrow aspirates and biopsies at baseline and at the end of specified treatment cycles to assess blast percentage. Complete Remission (CR) is typically defined as <5% blasts in the bone marrow and recovery of peripheral blood counts. Minimal Residual Disease (MRD) is often assessed by sensitive techniques like multi-parameter flow cytometry.
-
Safety and Tolerability Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Special attention is given to potential on-target effects like differentiation syndrome and off-target effects such as QTc prolongation, which requires regular electrocardiogram (ECG) monitoring.
Conclusion
Both this compound and revumenib are promising targeted therapies that have demonstrated significant clinical activity in patients with heavily pre-treated KMT2A-rearranged AML. As menin inhibitors, they share a common mechanism of action, reversing the differentiation block imposed by the KMT2A-fusion oncoprotein.
Revumenib has shown a clear clinical benefit in the pivotal AUGMENT-101 trial, leading to its FDA approval for this indication.[12] Bleximenib is also advancing rapidly through clinical development, with data from the cAMeLot-1 and ALE1002 studies highlighting its potential as both a monotherapy and in combination regimens.[1][13]
While direct comparative data is lacking, preliminary findings suggest differences in their safety profiles, particularly concerning QTc prolongation and differentiation syndrome, which will be important considerations in clinical practice. The ongoing and future clinical trials will further delineate the roles of these agents and their optimal use in combination strategies to improve outcomes for this high-risk patient population.
References
- 1. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
A Comparative Guide to (S)-Bleximenib Oxalate and Ziftomenib for NPM1-Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations represents a significant subgroup of AML cases. While often associated with a favorable prognosis, relapsed or refractory NPM1-mutant AML poses a considerable therapeutic challenge. A promising new class of targeted therapies, the menin inhibitors, has emerged, showing significant clinical activity in this patient population. This guide provides a detailed comparison of two leading menin inhibitors, (S)-Bleximenib oxalate (B1200264) and ziftomenib (B3325460), focusing on their efficacy, safety, and underlying mechanisms of action in NPM1-mutant AML.
Mechanism of Action: Disrupting the Menin-KMT2A Axis
Both (S)-Bleximenib oxalate and ziftomenib are potent, orally bioavailable small molecule inhibitors that function by disrupting the critical protein-protein interaction between menin and the histone methyltransferase KMT2A (also known as MLL1).[1][2] In NPM1-mutant AML, the mutated NPM1 protein aberrantly localizes to the cytoplasm and promotes the leukemogenic activity of the menin-KMT2A complex. This complex is responsible for maintaining the expression of key downstream target genes, including HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[1][2] By binding to menin, this compound and ziftomenib allosterically inhibit its interaction with KMT2A, leading to the downregulation of HOXA9 and MEIS1 expression. This, in turn, induces differentiation and apoptosis of the leukemic blasts.[2][3]
Clinical Efficacy in Relapsed/Refractory NPM1-Mutant AML
Clinical trial data for both this compound and ziftomenib have demonstrated promising efficacy in heavily pre-treated patients with relapsed or refractory NPM1-mutant AML. The following tables summarize the key efficacy data from the respective clinical trials.
Table 1: Efficacy of this compound (Monotherapy) in NPM1-Mutant AML (cAMeLot-1 Trial)
| Efficacy Endpoint | 90/100 mg BID Cohort (N=12) |
| Composite Complete Response (CRc) Rate | 33.3%[4] |
| Overall Response Rate (ORR) | 47.6%[4] |
| Median Time to First Response | 1.0 - 1.5 months[4] |
CRc includes Complete Response (CR), CR with partial hematologic recovery (CRh), and CR with incomplete hematologic recovery (CRi). BID: twice daily
Table 2: Efficacy of Ziftomenib (Monotherapy) in NPM1-Mutant AML (KOMET-001 Trial)
| Efficacy Endpoint | 600 mg QD Cohort (N=92) |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) Rate | 22%[5][6] |
| Composite Complete Response (CRc) Rate | 26% |
| Overall Response Rate (ORR) | 33%[5] |
| Median Duration of Response (DOR) | 4.6 months[5] |
| Median Overall Survival (OS) | 6.6 months[5] |
QD: once daily
Safety and Tolerability
The safety profiles of both agents are generally manageable, with differentiation syndrome being a notable on-target effect for this class of drugs.
Table 3: Key Safety Data for this compound and Ziftomenib
| Adverse Event | This compound (cAMeLot-1 Trial) | Ziftomenib (KOMET-001 Trial) |
| Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | ||
| Febrile Neutropenia | Not specified in detail for NPM1m cohort | 26%[5] |
| Anemia | Not specified in detail for NPM1m cohort | 20%[5] |
| Thrombocytopenia | Not specified in detail for NPM1m cohort | 20%[5] |
| Differentiation Syndrome (All Grades) | 14% (overall population)[7] | 25%[5] |
| Grade ≥3 Differentiation Syndrome | 6.5% (at recommended Phase 2 dose)[4] | 15%[5] |
| QTc Prolongation | No clinically significant QTc prolongation reported[4][7] | No clinically significant QTc prolongation reported[5] |
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical evaluation of menin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., OCI-AML3)
-
This compound or ziftomenib
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a range of concentrations of the menin inhibitor and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
AML cells treated with menin inhibitor or vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to quantify the expression levels of target genes such as HOXA9 and MEIS1.
Materials:
-
AML cells treated with menin inhibitor or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target and reference genes.
-
Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion
Both this compound and ziftomenib have demonstrated significant anti-leukemic activity as monotherapies in patients with relapsed or refractory NPM1-mutant AML. While direct comparative trials are lacking, the available data suggest that both agents are promising targeted therapies. Ziftomenib has a slightly more mature dataset from a larger patient cohort in the KOMET-001 trial. The choice between these agents in a clinical setting may ultimately depend on factors such as long-term efficacy and safety data from ongoing and future combination studies, as well as potential differences in their resistance profiles. Further research is warranted to optimize their use, both as monotherapies and in combination with other anti-leukemic agents, to improve outcomes for patients with this challenging disease.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Efficacy of Menin Inhibitors in Acute Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of emerging menin inhibitors, a promising new class of targeted therapies for acute leukemias harboring KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1-m).
Menin inhibitors disrupt the critical interaction between menin and the KMT2A (also known as MLL1) protein complex, which is essential for the leukemogenic gene expression program in these specific leukemia subtypes. This guide synthesizes available preclinical data for key menin inhibitors, including revumenib (SNDX-5613), ziftomenib (B3325460) (KO-539), bleximenib (JNJ-75276617), and balomenib, to facilitate an evidence-based evaluation of their potential.
Mechanism of Action: Disrupting the Menin-KMT2A Axis
In both KMT2A-rearranged and NPM1-mutated acute myeloid leukemia (AML), the menin-KMT2A complex is aberrantly recruited to chromatin. This leads to the upregulation of key leukemogenic genes, such as HOX and MEIS1, which in turn drives uncontrolled proliferation and blocks cellular differentiation. Menin inhibitors are small molecules designed to bind to a specific pocket on the menin protein, thereby preventing its interaction with KMT2A. This disruption leads to the downregulation of the target genes, ultimately inducing differentiation and apoptosis in the leukemic cells.[1][2][3]
Figure 1. Signaling pathway of menin inhibitor action.
In Vitro Efficacy: A Comparative Look at Potency
The antiproliferative activity of menin inhibitors has been evaluated across a panel of acute leukemia cell lines harboring either KMT2A rearrangements or NPM1 mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | Genotype | Bleximenib IC50 (µM)[4] | Balomenib CC50 | Revumenib CC50 |
| MOLM-13 | KMT2A-MLLT3 | <0.1 | 80 nM | 60 nM |
| MV4-11 | KMT2A-MLLT3 | <0.1 | 15 nM | 14 nM |
| MOLM-14 | KMT2A-MLLT3 | <0.1 | - | - |
| RS4;11 | KMT2A-AFF1 (ALL) | <0.1 | - | - |
| OCI-AML3 | NPM1-mutant | <0.1 | - | - |
| THP-1 | KMT2A-MLLT3 | >15 | - | - |
| EOL-1 | KMT2A-PTD | >15 | - | - |
| HEK293 | Wild-Type | - | >3,000 nM | >3,000 nM |
Note: IC50 values for ziftomenib were presented graphically in a poster and are not included in this table due to the lack of precise numerical data. The poster indicated dose-dependent inhibition of proliferation in MOLM-13, MV4-11, and OCI-AML3 cell lines.[5] CC50 (cytotoxic concentration 50) values for balomenib and revumenib are from a separate study.[6]
Bleximenib demonstrated potent antiproliferative activity with IC50 values below 0.1 µM in several KMT2A-rearranged and NPM1-mutant AML and acute lymphoblastic leukemia (ALL) cell lines.[4] Notably, the THP-1 and EOL-1 cell lines were less sensitive.[4] A direct comparison showed balomenib and revumenib to have similar cytotoxic concentrations in the MV4-11 and MOLM-13 cell lines.[6]
A significant finding from preclinical studies with bleximenib is its retained activity against cell lines engineered with MEN1 mutations (M327I or T349M) that confer resistance to revumenib.[1][4] This is attributed to a unique binding mode of bleximenib to the menin protein.[1]
In Vivo Efficacy in Xenograft Models
The antitumor activity of menin inhibitors has been validated in vivo using xenograft models, where human leukemia cells are implanted into immunodeficient mice.
Bleximenib (JNJ-75276617): In xenograft models of both AML and ALL, bleximenib administration led to a reduction in leukemic burden and a significant dose-dependent survival benefit.[1][4]
Balomenib vs. Revumenib: In a MOLM-13 cell line xenograft model, balomenib monotherapy administered twice daily demonstrated good efficacy that was comparable to revumenib.[6]
Ziftomenib (KO-539): In a MV4-11 xenograft model, ziftomenib treatment reduced the leukemic burden in the bone marrow and led to a significant survival advantage compared to vehicle-treated mice.[5]
MI-3454 (a preclinical analogue of revumenib): This compound induced complete remission in patient-derived xenograft (PDX) models of both MLL1-rearranged and NPM1-mutated leukemia.[7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Figure 2. Workflow for MTT cell proliferation assay.
-
Cell Seeding: Leukemia cell lines are seeded into 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemic cell lines).[8]
-
Drug Treatment: Cells are treated with a range of concentrations of the menin inhibitors.
-
Incubation: The plates are incubated for a period that allows for cell division, typically 72 to 96 hours for cell lines.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9]
-
Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: A solubilizing agent, such as acidified isopropanol, is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.[9][10]
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each drug concentration, and the IC50 value is calculated.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Leukemia cells are treated with menin inhibitors for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like propidium (B1200493) iodide (PI).[6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.[6] PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[6]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are a valuable tool for preclinical drug testing as they closely mimic the genetic and phenotypic characteristics of the original tumor.
-
Cell Preparation: Primary AML patient cells are obtained, and their viability is maximized during the thawing process.[3]
-
Implantation: A specified number of viable AML cells are injected into immunodeficient mice (e.g., NSG mice), typically via tail vein injection.[3]
-
Engraftment Monitoring: The engraftment of human AML cells is monitored regularly by analyzing peripheral blood samples for the presence of human hematopoietic markers (e.g., human CD45) using flow cytometry.[3]
-
Drug Treatment: Once engraftment is established, mice are randomized into treatment and control groups. Menin inhibitors are typically administered orally once or twice daily.[5]
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring the percentage of human leukemic cells in the peripheral blood and bone marrow over time.[5] Survival of the mice in each treatment group is also a key endpoint.[1][4]
-
Pharmacodynamic Analysis: At the end of the study, tissues can be harvested to assess target gene expression (e.g., MEIS1) to confirm the on-target effect of the menin inhibitor.[7]
Summary and Future Directions
The preclinical data available to date demonstrate that menin inhibitors are a promising class of targeted agents for KMT2A-rearranged and NPM1-mutated acute leukemias. Bleximenib and balomenib have shown potent anti-leukemic activity, with bleximenib also demonstrating efficacy against known resistance mutations to revumenib. While direct head-to-head comparative studies are still emerging, the existing data suggest that all these inhibitors effectively target the menin-KMT2A interaction, leading to differentiation and apoptosis of leukemic cells.
Future preclinical research should focus on direct, side-by-side comparisons of the leading menin inhibitors in a standardized panel of cell lines and PDX models to better delineate their relative potency and efficacy. Furthermore, combination studies with other targeted agents and standard chemotherapy are crucial to explore potential synergies and overcome resistance mechanisms.[11] These efforts will be instrumental in guiding the clinical development and optimal application of menin inhibitors in the treatment of acute leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 4. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P504: UPDATED DATA FOR ZIFTOMENIB IN PATIENTS WITH NPM1-MUTATED RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the use of menin inhibitors for AML: Highlights from EHA 2024 [aml-hub.com]
- 7. EHA 2024 – Syndax sets up another menin inhibitor battle | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Shaping AML treatment: how menin inhibitors are changing the game - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of (S)-Bleximenib Oxalate for the Menin-KMT2A Interaction: A Comparative Guide
(S)-Bleximenib oxalate (B1200264) (JNJ-75276617) is a potent and selective, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and lysine (B10760008) methyltransferase 2A (KMT2A, also known as MLL).[1][2] This interaction is a critical dependency in certain types of acute leukemia, particularly those with KMT2A rearrangements or NPM1 mutations.[1][3] (S)-Bleximenib oxalate's high specificity for this interaction is crucial for its therapeutic efficacy and safety profile. This guide provides a comparative analysis of this compound with other menin-KMT2A inhibitors in clinical development, supported by experimental data and detailed methodologies.
Comparative Analysis of Menin-KMT2A Inhibitors
The following tables summarize the key performance indicators of this compound and its main competitors, Revumenib (SNDX-5613) and Ziftomenib (B3325460) (KO-539).
Table 1: Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | Human Menin | FITC-based assay | IC50: 0.1 nM | [2][4][5] |
| Mouse Menin | FITC-based assay | IC50: 0.045 nM | [4][5] | |
| Dog Menin | FITC-based assay | IC50: ≤0.066 nM | [4][5] | |
| Revumenib (SNDX-5613) | Menin-MLL | Binding Assay | Ki: 0.149 nM | [6][7] |
| MLL-rearranged cell lines | Cell Proliferation | IC50: 10-20 nM | [6][7] | |
| Ziftomenib (KO-539) | Menin-MLL | Not Specified | Not Specified |
Table 2: Clinical Efficacy in Relapsed/Refractory Acute Leukemia
| Compound | Patient Population | Response Rate | Reference |
| This compound | KMT2Ar or NPM1m AML/ALL | Overall Response Rate (ORR): 50% | [8] |
| Complete Remission (CR) + CR with incomplete count recovery (CRi): 27% | [8] | ||
| Revumenib (SNDX-5613) | KMT2A-rearranged Acute Leukemia | CR + CR with partial hematologic recovery (CRh): 22.8% | [9] |
| ORR: 63.2% | [9] | ||
| NPM1-mutated AML | CR + CRh: 23.4% | [10] | |
| ORR: 46.9% | [10] | ||
| Ziftomenib (KO-539) | NPM1-mutated AML | CR/CRh: 22% | [11] |
| ORR: 33% | [11] |
Cellular Effects and Target Engagement
This compound disrupts the menin-KMT2A interaction at target gene promoters, leading to a reduction in the expression of key oncogenes such as MEIS1 and FLT3.[1] This targeted action induces differentiation and apoptosis in leukemia cells harboring KMT2A rearrangements or NPM1 mutations.[2] Preclinical studies have shown that this compound treatment leads to a dose-dependent tumor regression in xenograft models.[1]
Similarly, both Revumenib and Ziftomenib have been shown to downregulate the expression of menin-KMT2A target genes, including HOXA9 and MEIS1, which are critical for leukemogenesis.[9][10][11][12][13]
Experimental Protocols
Validating the specificity of menin-KMT2A inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of Menin-KMT2A Interaction
This assay is used to demonstrate that the inhibitor can disrupt the physical interaction between menin and KMT2A in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture KMT2A-rearranged (e.g., MOLM-13) or NPM1-mutated (e.g., OCI-AML3) leukemia cells. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for menin (or KMT2A) overnight at 4°C with gentle rotation. Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both menin and KMT2A to detect the co-immunoprecipitated protein. A decrease in the amount of KMT2A pulled down with menin (or vice versa) in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Binding
AlphaLISA is a highly sensitive, bead-based immunoassay used to quantify the binding affinity of inhibitors to the menin-KMT2A complex.
Protocol:
-
Reagents: Recombinant human menin protein, a biotinylated peptide derived from KMT2A, streptavidin-coated donor beads, and anti-menin antibody-conjugated acceptor beads.
-
Assay Setup: In a 384-well plate, add the recombinant menin protein and the biotinylated KMT2A peptide.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds.
-
Bead Incubation: Add the streptavidin-coated donor beads and anti-menin acceptor beads. In the absence of an inhibitor, the binding of menin to the KMT2A peptide brings the donor and acceptor beads into close proximity.
-
Signal Detection: Excite the donor beads at 680 nm. The resulting singlet oxygen activates the acceptor beads, which emit light at 615 nm. The signal is proportional to the extent of the menin-KMT2A interaction.
-
Data Analysis: The IC50 value is determined by plotting the AlphaLISA signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a biophysical method to verify that a drug binds to its target protein within the complex environment of a living cell.[14][15][16][17][18]
Protocol:
-
Cell Treatment: Treat intact leukemia cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. Ligand-bound proteins are stabilized and thus more resistant to thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured, target protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble menin in the supernatant at each temperature using a specific detection method such as Western blotting or an immunoassay like AlphaLISA.
-
Data Analysis: Plot the amount of soluble menin as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated cells compared to the control cells confirms target engagement.
Visualizations
Menin-KMT2A Signaling Pathway
Caption: The Menin-KMT2A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Validation
Caption: A typical experimental workflow for validating the specificity of a menin-KMT2A inhibitor.
Logical Comparison of Menin-KMT2A Inhibitors
Caption: A logical comparison of key attributes of leading menin-KMT2A inhibitors.
References
- 1. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to (S)-Bleximenib Oxalate Therapy: Biomarkers of Response and Resistance
(S)-Bleximenib oxalate (B1200264), an investigational oral therapeutic, is a potent and selective inhibitor of the menin-KMT2A protein-protein interaction, representing a promising targeted therapy for specific subtypes of acute myeloid leukemia (AML). This guide provides an objective comparison of (S)-Bleximenib oxalate with other treatment modalities, supported by experimental data on biomarkers of response and resistance to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by disrupting the critical interaction between menin and the histone methyltransferase KMT2A (also known as MLL).[1][2] This interaction is crucial for the leukemogenic activity of KMT2A fusion proteins (resulting from KMT2A rearrangements) and mutated NPM1, which drive the expression of oncogenic genes such as HOXA9 and MEIS1.[1][3] By inhibiting this interaction, Bleximenib leads to the downregulation of these target genes, which in turn inhibits cancer cell proliferation, induces programmed cell death (apoptosis), and promotes myeloid differentiation.[1][2]
Recent studies have also uncovered an immunomodulatory role for Bleximenib. Treatment with the inhibitor has been shown to upregulate Major Histocompatibility Complex (MHC) class I and class II molecules on AML cells.[4][5][6] This is thought to be mediated by epigenetic changes, including the activation of CIITA, a key regulator of MHC class II gene expression.[5][6] The enhanced antigen presentation makes the leukemic cells more visible to the immune system and more susceptible to T-cell mediated killing.[4][5][6]
Biomarkers of Response
The primary biomarkers for a positive response to this compound therapy are specific genetic alterations within the leukemic cells.
-
KMT2A rearrangements (KMT2Ar): These genetic abnormalities are found in up to 10% of acute leukemias and are associated with a poor prognosis.[1] Bleximenib is designed to specifically target the oncogenic mechanism driven by these rearrangements.[7]
-
NPM1 mutations (NPM1m): NPM1 mutations are the most common genetic alteration in adult AML, occurring in approximately 30% of cases.[1] These mutations also create a dependency on the menin-KMT2A interaction for cell survival.[1]
-
Granulocyte-Macrophage Progenitor (GMP)-like AML: Preclinical studies have indicated that AML subtypes with a GMP-like immunophenotype exhibit heightened sensitivity to Bleximenib.[5][8]
-
Upregulation of MHC Class I and II: Increased expression of these cell surface proteins, which can be measured by flow cytometry, may serve as a pharmacodynamic biomarker of Bleximenib's activity and a potential predictor of response, indicating an activated anti-leukemic immune response.[4][5][6]
-
CIITA Activation: As a key regulator of MHC expression, the activation of CIITA could also be a potential biomarker of response to Bleximenib.[5][6]
While less established, some research suggests that patients with NUP98 rearrangements or CEBPA mutations might also benefit from menin inhibition.[4][9]
Biomarkers of Resistance
The development of resistance to targeted therapies is a significant clinical challenge. For menin inhibitors as a class, acquired resistance can emerge through on-target mutations in the MEN1 gene that prevent the inhibitor from binding to the menin protein.[10] However, this compound has demonstrated preclinical activity against cell lines with MEN1 mutations (M327I and T349M) that confer resistance to the first-generation menin inhibitor, revumenib.[10] This suggests that Bleximenib may have a distinct resistance profile, and further research is needed to fully characterize the mechanisms and biomarkers of resistance specific to this agent.
Performance Data
Clinical trial data for this compound, both as a monotherapy and in combination, have shown promising anti-leukemic activity.
| Therapy | Patient Population | Overall Response Rate (ORR) | Complete Response (CR/CRh) Rate | Clinical Trial Identifier | Reference |
| Bleximenib Monotherapy (Recommended Phase 2 Dose) | Relapsed/Refractory Acute Leukemia with KMT2Ar or NPM1m | 47.6% | 33.3% | NCT04811560 | [11] |
| Bleximenib + Venetoclax (B612062) + Azacitidine | Relapsed/Refractory AML | 82% | 59% (cCR) | Not specified | [7] |
| Bleximenib + Venetoclax + Azacitidine | Newly Diagnosed, Chemo-ineligible AML | 90% | 75% (cCR) | Not specified | [7] |
CRh: Complete remission with partial hematologic recovery; cCR: Composite complete response.
Comparison with Alternatives
This compound is part of a growing class of menin inhibitors. Its primary competitors include other agents in the same class, as well as established AML therapies.
| Therapeutic Agent | Mechanism of Action | Key Biomarkers | Reported Efficacy (CR/CRh in R/R KMT2Ar AL) | Key Adverse Events |
| This compound | Menin-KMT2A Inhibitor | KMT2Ar, NPM1m | 33.3% | Differentiation Syndrome |
| Revumenib | Menin-KMT2A Inhibitor | KMT2Ar, NPM1m | 23% | Differentiation Syndrome, QTc Prolongation |
| Ziftomenib | Menin-KMT2A Inhibitor | KMT2Ar, NPM1m | Not specified in snippets | Differentiation Syndrome |
| Venetoclax | BCL-2 Inhibitor | Not specified in snippets | Varies with combination | Myelosuppression |
| Standard Chemotherapy (e.g., "7+3") | Cytotoxic | Not biomarker-specific | Varies widely | Myelosuppression, Mucositis, Nausea/Vomiting |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the following methodologies are central to the evaluation of this compound and the identification of relevant biomarkers.
In Vitro Drug Sensitivity Assays: Primary AML patient samples or cell lines are cultured in the presence of varying concentrations of this compound for a defined period (e.g., 14 days).[5][8] Cell viability and proliferation are assessed using standard methods such as flow cytometry-based assays to determine the half-maximal inhibitory concentration (IC50).[2][10]
Flow Cytometry for Biomarker Expression: To assess changes in cell surface marker expression, such as MHC class I and II, cells are treated with Bleximenib or a vehicle control.[5][8] Following treatment, cells are stained with fluorescently labeled antibodies specific for the markers of interest (e.g., CD45, CD117, CD11b, HLA-A, HLA-DR) and analyzed on a flow cytometer.[5][6][8]
Chromatin Immunoprecipitation Sequencing (ChIP-seq): To understand the epigenetic effects of Bleximenib, ChIP-seq is employed. AML cells are treated with the inhibitor, and chromatin is cross-linked and sheared. Antibodies against specific histone modifications (e.g., H3K4me3, H3K27ac) or proteins (e.g., menin, KMT2A) are used to immunoprecipitate DNA-protein complexes.[4][8] The associated DNA is then sequenced to identify genome-wide changes in protein binding and histone modifications at gene regulatory regions.[4][8]
T-cell Cytotoxicity Assays: To evaluate the functional consequence of increased MHC expression, Bleximenib-treated AML cells are co-cultured with allogeneic or autologous T-cells.[4][5] The ability of T-cells to recognize and kill the leukemic cells is measured, often by flow cytometry-based assays that quantify AML cell death.[4][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker discovery.
Caption: Comparison of therapeutic alternatives for AML.
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring new horizons in menin: it’s bleximenib’s turn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Bleximenib: Johnson & Johnson's Epigenetic Breakthrough Could Redefine AML Treatment [ainvest.com]
- 7. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 11. Bleximenib dose optimization from a Phase I trial in patients with R/R acute leukemia | VJHemOnc [vjhemonc.com]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Menin Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to novel therapeutics is paramount. This guide provides an objective comparison of the cross-resistance profiles of different classes of menin inhibitors, a promising new class of targeted agents for acute leukemias with KMT2A rearrangements or NPM1 mutations. The information presented is supported by experimental data from preclinical and clinical studies.
Menin inhibitors function by disrupting the critical protein-protein interaction between menin and KMT2A (also known as MLL1). This interaction is essential for the leukemogenic activity of KMT2A fusion proteins and the aberrant gene expression programs they drive, which include the upregulation of key targets like HOXA9 and MEIS1. By blocking this interaction, menin inhibitors can induce differentiation and apoptosis in leukemia cells.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.
Mechanisms of Resistance to Menin Inhibitors
Resistance to menin inhibitors can be broadly categorized into two main types:
-
Genetic Resistance: The most well-characterized mechanism of acquired resistance involves the emergence of on-target mutations in the MEN1 gene, which encodes the menin protein. These mutations typically occur at the drug-binding interface and reduce the binding affinity of the inhibitor without significantly disrupting the oncogenic interaction between menin and KMT2A.[4][5][6][7][8] This allows the leukemic cells to continue their oncogenic signaling despite the presence of the drug. Several key mutations have been identified in patients who have relapsed on menin inhibitor therapy, including at amino acid residues M327, G331, and T349.[4][7][8]
-
Non-Genetic Resistance: Less frequently, resistance can occur without mutations in the MEN1 gene. The mechanisms underlying non-genetic resistance are still being elucidated but are thought to involve epigenetic modifications and transcriptional reprogramming, allowing cancer cells to adapt to and bypass the effects of menin inhibition.[6][9]
Cross-Resistance Profiles of Menin Inhibitors
A critical question for the clinical development and sequencing of menin inhibitors is the extent to which resistance to one inhibitor confers resistance to others. The currently available data suggest that some MEN1 mutations can lead to broad cross-resistance across different chemical classes of menin inhibitors, while others may be more selective.
Below is a summary of the available quantitative data on the cross-resistance of various menin inhibitors to specific MEN1 mutations.
| Menin Inhibitor | Chemical Class | Cell Line | MEN1 Mutation | IC50 / GI50 (nM) | Fold Change vs. WT | Reference |
| Revumenib (SNDX-5613) | Thienopyrimidine | MV4;11 | WT | Low nM range | - | [4] |
| MV4;11 | M327I (homozygous) | > 1000 | >100x | [4] | ||
| MV4;11 | M327I (heterozygous) | - | 15-50x | [8] | ||
| Ziftomenib (B3325460) (KO-539) | - | - | WT | 4.1 | - | [10] |
| - | M327I | 71 | ~17x | [10] | ||
| - | T349M | 4.4 | ~1x | [10][11] | ||
| - | G331R | Retains activity | - | [10][11] | ||
| Bleximenib (JNJ-75276617) | - | MV4;11 | (unspecified) | 3.3 | 0.3x (relative to another mutation) | [12] |
| DS-1594 | - | MV4;11 | (unspecified) | 25.8 | 2.5x (relative to another mutation) | [12] |
| DSP-5336 | - | MV4;11 | (unspecified) | > 1000 | >75x (relative to another mutation) | [12] |
Note: This table is compiled from available data and may not represent a direct head-to-head comparison under identical experimental conditions. The specific mutations and cell lines tested vary across studies.
The data indicate that the M327I mutation, in particular, appears to confer a class-wide resistance, reducing the activity of multiple inhibitors.[8][13] However, ziftomenib and potentially bleximenib may retain activity against other mutations, such as T349M, that cause resistance to first-generation inhibitors like revumenib.[10][11][12] This suggests that next-generation menin inhibitors may be able to overcome some forms of acquired resistance.
Signaling Pathways and Experimental Workflows
To better understand the context of menin inhibitor action and resistance, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying resistance.
Caption: The Menin-KMT2A signaling pathway in acute leukemia.
Caption: Experimental workflow for generating and characterizing menin inhibitor resistance.
Experimental Protocols
The following are summaries of key experimental protocols used to investigate menin inhibitor cross-resistance.
Generation of Drug-Resistant Cell Lines
Two primary methods are used to generate cell lines with resistance to menin inhibitors:
-
Dose Escalation Method:
-
Parental leukemia cell lines (e.g., MV4;11, OCI-AML3) are cultured in the presence of a menin inhibitor at a concentration close to the IC50.
-
The concentration of the inhibitor is gradually increased over several weeks to months as the cells adapt and develop resistance.
-
Surviving cell populations are then cloned to establish stable, resistant cell lines.[14][15]
-
-
CRISPR-Cas9 Gene Editing:
-
To study the effect of specific mutations, CRISPR-Cas9 technology is used to introduce precise edits into the endogenous MEN1 locus of parental cell lines.
-
A guide RNA targeting the desired mutation site and a homology-directed repair (HDR) template containing the mutation are delivered to the cells.
-
Successfully edited cells are then selected and expanded to create clonal cell lines harboring the specific heterozygous or homozygous mutation.[8][16]
-
Cell Viability and Proliferation Assays
These assays are used to determine the concentration of a drug required to inhibit cell growth by 50% (IC50 or GI50).
-
Protocol:
-
Wild-type and resistant cells are seeded in 96-well plates.
-
The cells are treated with a serial dilution of different menin inhibitors for a set period (e.g., 72 hours).
-
Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Dose-response curves are generated, and IC50/GI50 values are calculated to determine the degree of resistance.[17][18]
-
Biochemical Binding Assays
These assays directly measure the binding affinity of menin inhibitors to wild-type and mutant menin protein.
-
Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Recombinant wild-type or mutant menin protein is incubated with a fluorescently labeled MLL peptide.
-
A serial dilution of the menin inhibitor is added to compete for binding to menin.
-
The HTRF signal, which is proportional to the amount of menin-MLL interaction, is measured.
-
The concentration of the inhibitor that displaces 50% of the MLL peptide (IC50) is determined, from which the inhibitor constant (Ki) can be calculated.[8][17]
-
Conclusion
The development of resistance to menin inhibitors, particularly through on-target MEN1 mutations, is a significant clinical challenge. While some mutations confer broad cross-resistance to multiple inhibitors, emerging data suggest that the resistance profiles are not uniform across all compounds. Next-generation menin inhibitors are being designed to overcome the resistance mechanisms observed with first-in-class agents. A thorough understanding of the cross-resistance profiles, facilitated by the experimental approaches outlined in this guide, is essential for the rational clinical development and application of this promising new class of anti-leukemia drugs. Combination therapies are also being actively investigated as a strategy to prevent or overcome resistance.[6][9]
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. kuraoncology.com [kuraoncology.com]
- 11. kuraoncology.com [kuraoncology.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. cms.syndax.com [cms.syndax.com]
- 18. kuraoncology.com [kuraoncology.com]
A Comparative Guide to Oral Menin Inhibitors: Unraveling the Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The advent of oral menin inhibitors marks a significant breakthrough in targeted therapy for acute leukemias, particularly those with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m).[1][2] These agents disrupt the crucial interaction between menin and the KMT2A (also known as MLL) protein complex, a key driver of leukemogenesis in these subtypes. This guide provides a comprehensive comparison of the leading oral menin inhibitors in clinical development, focusing on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, supported by available experimental data.
Mechanism of Action: Disrupting the Leukemogenic Engine
Menin acts as a scaffold protein, essential for the oncogenic activity of the KMT2A fusion proteins in KMT2Ar leukemia and for the aberrant gene expression in NPM1m AML.[3] The menin-KMT2A complex binds to chromatin and upregulates the expression of genes such as the HOX and MEIS1 genes, which are critical for leukemic cell proliferation and survival.[1][4] Oral menin inhibitors competitively bind to a pocket on the menin protein, preventing its interaction with KMT2A.[5] This disruption leads to the downregulation of the target genes, inducing differentiation and apoptosis in the leukemic cells.[6]
Figure 1: Mechanism of action of oral menin inhibitors.
Pharmacokinetic Profile Comparison
The oral bioavailability and predictable pharmacokinetic properties of menin inhibitors are crucial for their clinical utility. The following table summarizes the key PK parameters for revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), the two most advanced agents in this class.
| Parameter | Revumenib (SNDX-5613) | Ziftomenib (KO-539) | Bleximenib (JNJ-75276617) |
| Administration | Oral, every 12 hours[7] | Oral, once daily[8] | Oral, twice daily[9] |
| Metabolism | Substrate of CYP3A4[10] | Metabolized to at least two active metabolites[11] | - |
| Food Effect | - | - | - |
| Key Drug Interactions | Dose adjustment needed with strong CYP3A4 inhibitors[10] | Minimal increase in exposure with strong or moderate CYP3A4 inhibitors (azoles); no dose adjustment required.[12] | - |
| Dose-Limiting Toxicity | Asymptomatic QTc prolongation[13] | - | - |
Data is compiled from various clinical trials and is subject to change as more data becomes available. Direct comparative studies have not been conducted.
Pharmacodynamic and Clinical Activity Comparison
The pharmacodynamic effect of menin inhibitors is primarily assessed by their anti-leukemic activity in clinical trials. The tables below summarize the efficacy of revumenib, ziftomenib, and bleximenib as monotherapies in patients with relapsed/refractory (R/R) acute leukemia.
Table 1: Clinical Activity of Revumenib in R/R KMT2Ar Acute Leukemia (AUGMENT-101 Phase 2) [14]
| Endpoint | Result (n=57 efficacy-evaluable) |
| Overall Response Rate (ORR) | 63.2%[14] |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 22.8%[14] |
| MRD Negativity in Responders | 68.2% (15 of 22 patients)[14] |
| Median Time to CR/CRh | 2 months[15] |
Table 2: Clinical Activity of Ziftomenib in R/R NPM1-mutant AML (KOMET-001 Phase 2) [8]
| Endpoint | Result (n=92) |
| Overall Response Rate (ORR) | 33%[8] |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 22%[8] |
| MRD Negativity in CR/CRh Responders | 61%[8] |
| Median Time to CR/CRh | 2.8 months[16] |
| Median Overall Survival (OS) | 6.6 months[8] |
Table 3: Clinical Activity of Bleximenib in R/R KMT2Ar and NPM1m AML (cAMeLot-1 Phase 1) [9]
| Dose Level | Overall Response Rate (ORR) | CR/CRh Rate | Median Time to First Response |
| 45 mg | 36.4% | 18.2% | 1.5 months |
| 90/100 mg | 47.6% | 33.3% | 1.4 months |
| 150 mg | 55.0% | 40.0% | 1.0 months |
The recommended Phase 2 dose for bleximenib was selected as 100 mg twice daily.[9]
Safety and Tolerability
A manageable safety profile is a key feature of the oral menin inhibitors developed so far.
| Adverse Event (Grade ≥3) | Revumenib | Ziftomenib |
| Differentiation Syndrome | 16%[13] | 15% (Grade 3)[8] |
| Febrile Neutropenia | 37.2%[14] | 22%[16] |
| QTc Prolongation | 13.8%[14] | No clinically significant QTc prolongation reported[8] |
| Treatment Discontinuation due to drug-related AE | Not specified | 3%[8] |
Experimental Protocols
The data presented is derived from rigorous clinical trial protocols. Below are generalized methodologies for key experiments.
Pharmacokinetic Analysis
-
Study Design: In vivo pharmacokinetic studies are typically conducted as part of Phase 1 dose-escalation trials.[11][17] Blood samples are collected at predefined time points after oral administration of the menin inhibitor.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life.[12] Population PK (PopPK) modeling is often employed to evaluate the effects of various covariates on the drug's pharmacokinetics.[7]
Figure 2: Generalized workflow for pharmacokinetic analysis.
Pharmacodynamic (Anti-Leukemic Activity) Assessment
-
Patient Population: Patients with relapsed or refractory acute leukemia harboring specific genetic alterations (KMT2Ar or NPM1m) are enrolled.[8][14]
-
Efficacy Endpoints: The primary endpoints typically include the rate of complete remission (CR) and CR with partial hematologic recovery (CRh).[8][14] Overall response rate (ORR) and duration of response are key secondary endpoints.[13]
-
Response Assessment: Bone marrow biopsies and aspirates are performed at baseline and at specified intervals during treatment to assess morphological response according to standardized criteria (e.g., European LeukemiaNet).
-
Measurable Residual Disease (MRD): MRD is assessed in patients achieving remission using sensitive techniques such as multi-parameter flow cytometry or real-time quantitative polymerase chain reaction (RT-qPCR).
Figure 3: Workflow for assessing pharmacodynamic activity.
Conclusion and Future Directions
Oral menin inhibitors have demonstrated significant clinical activity and a manageable safety profile in heavily pretreated patients with KMT2Ar and NPM1m acute leukemias.[8][13] Revumenib and ziftomenib, the frontrunners in this class, have shown promising remission rates, with many patients achieving MRD negativity, which can serve as a bridge to potentially curative allogeneic stem cell transplantation.[11][18]
While direct comparative data is lacking, the available evidence suggests that both agents are highly effective. Differences in dosing schedules, metabolism, and drug-drug interaction profiles may influence treatment decisions in the clinical setting. The development of other menin inhibitors like bleximenib further expands the therapeutic landscape.
Future research will likely focus on combination strategies, exploring the synergy of menin inhibitors with other targeted agents or standard chemotherapy to overcome resistance and improve outcomes.[2][19] Ongoing and upcoming clinical trials will continue to refine the role of this exciting new class of drugs in the treatment of acute leukemia.
References
- 1. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cms.syndax.com [cms.syndax.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cms.syndax.com [cms.syndax.com]
- 8. Ziftomenib in Relapsed or Refractory NPM1-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. kuraoncology.com [kuraoncology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mskcc.org [mskcc.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Syndax Announces Positive Updated Data from Phase 1 Portion of AUGMENT-101 Trial of Revumenib in Patients with Acute Leukemias During Oral Presentations at 64th ASH Annual Meeting [prnewswire.com]
- 19. researchgate.net [researchgate.net]
Evaluating (S)-Bleximenib Oxalate's Impact on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Bleximenib oxalate (B1200264) is an investigational small molecule inhibitor targeting the interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1). This interaction is a critical dependency for the survival and proliferation of leukemias with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. This guide provides a comparative analysis of (S)-Bleximenib oxalate with other menin-MLL inhibitors, focusing on their impact on the tumor microenvironment, supported by experimental data.
Performance Comparison of Menin-MLL Inhibitors
The landscape of menin-MLL inhibitors is rapidly evolving, with several candidates in clinical development. This section compares this compound with other notable inhibitors, primarily Revumenib (SNDX-5613) and Ziftomenib (KO-539), based on available preclinical and clinical data.
Preclinical Activity
Direct head-to-head preclinical studies of menin inhibitors are limited. However, data from various sources allow for a comparative overview of their potency. This compound has demonstrated potent, single-digit nanomolar activity against human menin.[1] The following table summarizes reported IC50 values for these inhibitors, noting that experimental conditions may vary between studies.
| Compound | Target | Assay Type | IC50 (nM) | Cell Lines/Conditions | Reference |
| This compound | Menin-KMT2A Interaction | FITC-based assay | 0.1 (human menin) | Recombinant protein | [1] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Not Specified | Potent inhibitor | KMT2A-r and NPM1c cell lines | [2][3] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Not Specified | Potent inhibitor | KMT2A-r and NPM1c cell lines | [4] |
| MI-3454 | Menin-MLL1 Interaction | Not Specified | 0.51 | Recombinant protein | [5] |
| MI-503 | Menin-MLL Interaction | Not Specified | Potent inhibitor | MLL-rearranged cell lines | [5] |
(Note: Direct comparison of IC50 values should be interpreted with caution due to potential differences in assay methodologies and conditions across studies.)
Clinical Efficacy and Safety
Clinical trials have provided valuable comparative insights into the efficacy and safety profiles of these inhibitors in patients with relapsed/refractory acute leukemia.
| Drug | Trial Name (Representative) | Patient Population | Overall Response Rate (ORR) | Key Adverse Events of Interest |
| This compound | cAMeLot-1 (Phase 1/2) | R/R Acute Leukemia (KMT2A-r or NPM1m) | 39% (45 mg BID), 50% (90/100 mg BID), 50% (150 mg BID)[2] | Differentiation Syndrome, Neutropenia, Thrombocytopenia. No significant QTc prolongation reported.[2][6] |
| Revumenib | AUGMENT-101 (Phase 1/2) | R/R Acute Leukemia (KMT2A-r or NPM1m) | 53% (overall), 30% CR/CRh[7] | Differentiation Syndrome, QTc Prolongation, Nausea, Diarrhea.[3][7] |
| Ziftomenib | KOMET-001 (Phase 1/2) | R/R AML (NPM1m) | 35% ORR, 25% CR/CRh[4] | Differentiation Syndrome, Nausea, Diarrhea, Anemia.[4] |
(Data is from different clinical trials and patient populations and should not be considered a direct head-to-head comparison.)
Impact on the Tumor Microenvironment
A key differentiator for this compound is its emerging role in modulating the tumor microenvironment, particularly through the enhancement of anti-tumor immunity.
Upregulation of Antigen Presentation Machinery
Preclinical studies have shown that this compound treatment leads to a significant upregulation of Major Histocompatibility Complex (MHC) class I and class II molecules on the surface of acute myeloid leukemia (AML) cells.[8][9] This effect is mediated by epigenetic changes, specifically alterations in histone marks (H3K27ac and H3K4me3) at the loci of HLA genes, and is dependent on the transcriptional coactivator CIITA.[8][9] By increasing MHC expression, this compound renders leukemic cells more visible to the immune system, thereby enhancing their susceptibility to T-cell-mediated cytotoxicity.[8][9]
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Signaling pathway of this compound leading to enhanced anti-tumor immunity.
Effects on Other Immune Cells
Currently, there is limited published data specifically detailing the effects of this compound or other menin inhibitors on other crucial immune cell populations within the tumor microenvironment, such as regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or cancer-associated fibroblasts (CAFs). Further research is warranted to elucidate the broader immunomodulatory effects of this class of drugs.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of the Menin-KMT2A complex and assess the impact of this compound.
-
Cell Culture and Treatment: Culture KMT2A-r or NPM1m AML cell lines (e.g., MOLM-13, MV4-11) to the desired density. Treat cells with this compound or vehicle control for a specified time.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a component of the Menin-KMT2A complex (e.g., anti-Menin or anti-KMT2A). Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Analyze differential binding between treated and control samples.
T-cell Mediated Cytotoxicity Assay
This protocol describes a method to evaluate the enhanced susceptibility of leukemia cells to T-cell killing following treatment with this compound.
-
Target Cell Preparation: Culture AML cells and treat with this compound or vehicle control to induce MHC upregulation. Label the target cells with a fluorescent dye (e.g., Calcein AM or CFSE).
-
Effector Cell Preparation: Isolate T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Co-culture the labeled target cells with the effector T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Incubate the co-culture for a defined period (e.g., 4, 24, or 48 hours).
-
Cytotoxicity Measurement: Measure the lysis of target cells. This can be done by:
-
Flow Cytometry: Quantify the percentage of live (fluorescently labeled) target cells remaining.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells into the supernatant.
-
Chromium-51 Release Assay: Pre-label target cells with 51Cr and measure its release into the supernatant upon cell lysis.
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the results between this compound-treated and control groups.
Experimental Workflow for Evaluating T-cell Cytotoxicity
Caption: Experimental workflow for assessing T-cell mediated cytotoxicity.
Conclusion
This compound is a potent menin-KMT2A inhibitor with a promising clinical profile in acute leukemias harboring KMT2A rearrangements or NPM1 mutations. A key differentiating feature is its ability to modulate the tumor microenvironment by upregulating MHC expression on leukemic cells, thereby enhancing their susceptibility to T-cell-mediated killing. While direct preclinical comparative data with other menin inhibitors is still emerging, clinical data suggests a comparable efficacy with a potentially favorable safety profile, particularly concerning QTc prolongation. Further research into the broader immunomodulatory effects of this compound will be crucial in fully understanding its therapeutic potential and positioning within the evolving landscape of cancer immunotherapy.
References
- 1. Myeloid-Derived Suppressor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 4. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorectal Cancer Market Set to Expand Throughout Forecast Period (2025-2034) Driven by Increasing Screening Rates and Novel Drug Approvals | DelveInsight [prnewswire.com]
- 9. Regulatory T cells in the tumor microenvironment and cancer progression: Role and therapeutic targeting - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
A Comparative Guide to (S)-Bleximenib Oxalate in Patient-Derived Xenograft Models for Acute Leukemia
Unveiling a Novel Therapeutic Avenue in Genetically-Defined Leukemias
For researchers and drug development professionals navigating the complex landscape of acute leukemia therapeutics, (S)-Bleximenib oxalate (B1200264) has emerged as a promising targeted agent. This orally bioavailable small molecule inhibitor is designed to disrupt the critical protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, formerly known as MLL). This interaction is a key dependency for the survival and proliferation of leukemic cells harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, which collectively account for a significant portion of acute myeloid leukemia (AML) cases.[1] This guide provides a comprehensive comparison of (S)-Bleximenib oxalate's long-term efficacy and safety in patient-derived xenograft (PDX) models, juxtaposed with alternative therapeutic strategies, and supported by detailed experimental data and methodologies.
Mechanism of Action: Disrupting the Menin-KMT2A Oncogenic Axis
This compound exerts its anti-leukemic effects by selectively binding to menin, thereby preventing its association with KMT2A fusion proteins. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, which are critical for leukemic cell proliferation, survival, and the maintenance of a leukemic stem cell phenotype.[1] The consequence of this targeted inhibition is the induction of apoptosis (programmed cell death) and the promotion of myeloid differentiation in malignant cells.[1][2]
Long-Term Efficacy in Patient-Derived Xenograft Models
Preclinical studies utilizing PDX models have been instrumental in demonstrating the long-term therapeutic potential of this compound. These models, which involve the implantation of patient tumor cells into immunodeficient mice, provide a more clinically relevant system for evaluating drug efficacy compared to traditional cell line-derived xenografts.
Table 1: Comparative Efficacy of this compound in AML PDX Models
| PDX Model | Genetic Alteration | Treatment Group | Dosing | Median Survival | Outcome | Reference |
| LEXFAM-2734 | NPM1c | Vehicle | - | 74 days | - | [3][4] |
| This compound | 10 mg/kg, oral, daily | 123 days | Significant survival benefit | [3][4] | ||
| This compound | 30, 50, or 100 mg/kg, oral, daily | >133 days | Dose-dependent increase in lifespan | [3][4] | ||
| CBAM-68552 | KMT2A-r | Vehicle | - | - | - | [3][4] |
| This compound | Not specified | >89% increase in lifespan | Statistically significant survival benefit | [4] |
Comparative Analysis
The data from PDX models clearly indicate a significant, dose-dependent survival benefit with this compound treatment in both NPM1-mutant and KMT2A-rearranged AML.[3][4] Notably, in the LEXFAM-2734 model, higher doses of the drug led to a median survival exceeding the study's observation period, suggesting a durable anti-leukemic response.[3][4]
As a key alternative, Revumenib, another menin inhibitor, has gained FDA approval for relapsed/refractory KMT2A-rearranged acute leukemias.[5] While direct head-to-head PDX studies are not extensively published, the emergence of resistance to Revumenib via mutations in the MEN1 gene has been reported.[3][4] Preclinical data suggests that this compound may retain activity against some of these resistance mutations due to a unique binding mode, a critical consideration for sequencing or combination strategies.[3]
Safety and Tolerability in Preclinical and Clinical Settings
The safety profile of this compound has been extensively evaluated in both preclinical models and human clinical trials.
Table 2: Key Safety Findings for this compound
| Setting | Key Adverse Events (All Grades) | Grade ≥3 Adverse Events | Notable Safety Signals | Reference |
| Preclinical (PDX) | Not extensively reported in a comparative format. Generally well-tolerated at efficacious doses. | - | - | [3][4] |
| Clinical (Monotherapy) | Nausea, Differentiation Syndrome, Thrombocytopenia, Neutropenia | Thrombocytopenia (31.5%), Anemia (26.7%), Neutropenia (25.3%), Febrile Neutropenia (18.5%) | Differentiation Syndrome (DS) observed in ~14.4% of patients (mostly low grade); No QTc prolongation signal. | [5][6] |
| Clinical (Combination with Venetoclax (B612062) + Azacitidine) | Nausea (65%), Thrombocytopenia (61%), Neutropenia (59%), Anemia (49%) | Thrombocytopenia, Neutropenia, Anemia, Febrile Neutropenia | Low rate of Differentiation Syndrome (4% at RP2D); No cardiac safety signal of QTc prolongation. | [7] |
In clinical trials, Differentiation Syndrome (DS) has been identified as a class effect for menin inhibitors.[5][6] However, with this compound, this has been generally manageable and observed at a lower rate in combination therapies.[6][7] Importantly, no significant cardiac safety signals, such as QTc prolongation, have been reported, which is a favorable characteristic for a therapeutic agent in this patient population.[5][7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
-
Animal Models: Female, 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID gamma - NSG) are typically used to prevent graft rejection.
-
Tumor Implantation: Primary leukemia cells from patients with confirmed KMT2A rearrangements or NPM1 mutations are implanted into the mice, often via intravenous (tail vein) injection to mimic systemic disease.
-
Drug Administration: this compound is administered orally, typically once or twice daily, at specified dose levels (e.g., 10, 30, 50, 100 mg/kg).[2][3] A vehicle control group is run in parallel.
-
Monitoring and Endpoints: Tumor burden is monitored using methods such as bioluminescence imaging (if cells are transduced with a luciferase reporter) or flow cytometry of peripheral blood or bone marrow. The primary endpoint for long-term efficacy is typically overall survival, with secondary endpoints including reduction in leukemic blasts and changes in biomarker expression (e.g., MEIS1).[2][7]
Conclusion and Future Directions
This compound has demonstrated robust and durable efficacy in preclinical PDX models of genetically-defined acute leukemias, a finding that is being translated into promising results in clinical trials. Its targeted mechanism of action, oral bioavailability, and manageable safety profile position it as a significant advancement in the treatment of KMT2A-rearranged and NPM1-mutant leukemias.
Future research should focus on direct, head-to-head comparative studies with other menin inhibitors in PDX models, particularly those harboring known resistance mutations. Furthermore, exploring rational combination strategies in these preclinical models will be crucial to overcoming potential resistance and further improving long-term outcomes for patients with this challenging disease. The continued use of well-characterized PDX models will undoubtedly be a cornerstone of these efforts, providing a vital platform for personalized medicine approaches in acute leukemia.
References
- 1. Bleximenib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 6. youtube.com [youtube.com]
- 7. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-Bleximenib Oxalate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for (S)-Bleximenib oxalate (B1200264), a selective menin-KMT2A inhibitor used in cancer research. While (S)-Bleximenib oxalate is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations is essential.
Hazard Assessment and Safety Precautions
According to available safety data sheets, this compound is not considered a hazardous substance or mixture. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling the substance. This includes:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Protective gloves.
-
Body Protection: A laboratory coat.
Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow standard first aid measures.
Disposal of this compound
The primary guideline for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations for non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste. The label should clearly state the name of the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
For solid waste (e.g., contaminated consumables like weigh paper, pipette tips), place it in a sealed bag before disposing of it in the designated solid waste container.
-
For liquid waste (e.g., unused solutions), use a sealed, leak-proof container.
-
-
Storage of Waste:
-
Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
Keep the container sealed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including its name and quantity.
-
-
Documentation:
-
Maintain a log of all chemical waste generated, including the date, chemical name, and quantity.
-
Decontamination of Labware
All labware that has come into contact with this compound should be thoroughly decontaminated before reuse or disposal.
-
Rinsing: Rinse the contaminated labware with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual compound. Collect the rinse solvent as chemical waste.
-
Washing: Wash the rinsed labware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as chemical waste. For solid spills, carefully sweep up the material and place it in a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Your Research: Essential Handling and Safety Protocols for (S)-Bleximenib Oxalate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of (S)-Bleximenib oxalate (B1200264), a potent and selective menin-KMT2A inhibitor used in cancer research.[1][2][3][4][5][6] Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
(S)-Bleximenib oxalate is an orally active compound that has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis.[2][3][4] While some suppliers classify the compound as non-hazardous, it is prudent to handle it with care, employing universal precautions for chemical compounds.[7] One safety data sheet for a related oxalate compound notes that it may be harmful if swallowed or in contact with skin.[8] Therefore, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses, nitrile gloves |
| Weighing and Aliquoting (Powder) | Laboratory coat, safety goggles, nitrile gloves, N95 respirator (or work in a certified chemical fume hood) |
| Solution Preparation | Laboratory coat, safety goggles with side shields, nitrile gloves |
| Cell-Based Assays | Laboratory coat, safety glasses, nitrile gloves |
| Animal Dosing (Oral) | Laboratory coat, safety glasses, nitrile gloves |
Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) available from the supplier.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling from receipt to disposal is crucial for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
The compound is typically a light yellow to yellow solid powder.[9]
-
For long-term storage of the powder, maintain a temperature of -20°C, which should ensure stability for up to three years.[1][9]
-
Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2]
2. Weighing and Solution Preparation:
-
Weighing (Powder): Conduct all weighing of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Wear a laboratory coat, safety goggles, and nitrile gloves.
-
Solution Preparation: this compound is soluble in DMSO, water, and ethanol.[1] For in vitro studies, stock solutions are commonly prepared in DMSO.[1] For in vivo studies, various formulations using solvents such as PEG300, Tween 80, and corn oil may be necessary.[3][9]
3. Experimental Procedures:
-
When handling solutions of this compound, always wear a lab coat, safety glasses, and nitrile gloves.
-
Conduct all procedures that could generate aerosols within a biological safety cabinet or fume hood.
-
In case of accidental contact, follow the first aid measures outlined below.
4. Waste Disposal:
-
Dispose of all waste materials, including empty vials, contaminated gloves, and pipette tips, in accordance with local, state, and federal regulations for chemical waste.[8][10]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
5. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bleximenib oxalate | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 6. Bleximenib (oxalate) - MedChem Express [bioscience.co.uk]
- 7. abmole.com [abmole.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bleximenib oxalate (Menin-MLL inhibitor 24 oxalate) | Epigenetic Reader Domain | 2866179-95-3 | Invivochem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
